Technical Documentation Center

1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline
  • CAS: 923689-14-9

Core Science & Biosynthesis

Foundational

Chemical and physical properties of 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline

Topic: Chemical and Physical Properties of 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline Content Type: Technical Reference Guide Audience: Medicinal Chemists, Materials Scientists, and Process Engineers. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical and Physical Properties of 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline Content Type: Technical Reference Guide Audience: Medicinal Chemists, Materials Scientists, and Process Engineers.

Executive Summary & Structural Classification

1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline is a partially reduced, tetracyclic heteroaromatic system. It belongs to the class of fluorindine derivatives and serves as a critical structural analog to isoalloxazine (the core of Flavin Adenine Dinucleotide, FAD).

Unlike its fully aromatic parent (pyrazino[2,3-b]quinoxaline), which is planar and electron-deficient, the 1,2,3,4-tetrahydro derivative possesses a puckered piperazine ring fused to the quinoxaline core. The introduction of the


-methyl group at position 1 modulates its lipophilicity, pKa, and redox potential, making it a valuable scaffold for DNA-intercalating agents , organic semiconductors , and biomimetic redox mediators .
Structural Identifiers
PropertyDetail
IUPAC Name 1-methyl-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline
Parent Scaffold Pyrazino[2,3-b]quinoxaline (CAS: 261-67-6 for aromatic parent)
Molecular Formula

Molecular Weight ~200.24 g/mol
Hybridization Mixed

(Quinoxaline core) and

(Tetrahydro ring)
Key Functional Groups Tertiary amine (

-Me), Secondary amine (NH), Imine (

)

Chemical Properties & Reactivity Profile

Redox Behavior (The "Flavin Mimic" Effect)

The defining chemical feature of this molecule is its ability to undergo reversible oxidative dehydrogenation. The 1,2,3,4-tetrahydro ring acts as a reservoir of reducing equivalents, similar to


.
  • Oxidation: Treatment with mild oxidants (e.g.,

    
    , air in acidic media) converts the tetrahydro form back to the fully aromatic pyrazino[2,3-b]quinoxaline or the intermediate 1,4-dihydro species.
    
  • Mechanism: The

    
    -methyl group stabilizes the radical cation intermediate during oxidation, altering the redox potential (
    
    
    
    ) compared to the non-methylated analog.
Acid-Base Chemistry

The molecule contains non-equivalent nitrogen centers:

  • N1 (

    
    -Methyl) & N4 (NH):  These are 
    
    
    
    hybridized amines. N1 is tertiary (more basic, steric bulk), while N4 is secondary.
  • N5 & N10 (Quinoxaline): These are

    
     hybridized imine-like nitrogens.
    
  • Protonation: Protonation occurs preferentially at the

    
     nitrogens or the N5/N10 positions depending on solvent polarity and conjugation. In strong acid, the molecule forms a dication, stabilizing the structure against oxidative degradation.
    
Electrophilic Substitution

The


-methyl group activates the fused system. Electrophilic attack (e.g., nitration, halogenation) typically occurs on the benzene ring (positions 6, 7, 8, or 9) rather than the electron-rich piperazine ring, preserving the redox-active center.

Synthesis & Manufacturing Protocols

The synthesis of 1-methyl-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline requires a convergent approach. The most robust pathway involves the construction of the aromatic core followed by selective reduction and methylation, or the condensation of functionalized diamines.

Primary Synthetic Route: Condensation & Reduction

This protocol ensures high regioselectivity and yield.

Step 1: Formation of the Aromatic Core Condensation of 2,3-diaminoquinoxaline with glyoxal (or 1,2-dihaloethane for direct tetrahydro synthesis, though lower yield).

  • Reagents: 2,3-Diaminoquinoxaline, Glyoxal (40% aq), Ethanol.

  • Conditions: Reflux, 2-4 hours.

Step 2: Catalytic Hydrogenation Selective reduction of the pyrazine ring.

  • Reagents:

    
     (50 psi), 10% Pd/C catalyst.
    
  • Solvent: Acetic acid or Methanol.

  • Note: The quinoxaline benzene ring remains intact under these conditions.

Step 3: Regioselective


-Methylation 
  • Reagents: Methyl Iodide (

    
    ), 
    
    
    
    (base).
  • Solvent: Acetone or DMF.

  • Control: Stoichiometry must be strictly controlled (1.05 eq) to prevent quaternization or dimethylation.

Visualization of Synthetic Pathway

SynthesisPathway Start 2,3-Diaminoquinoxaline Inter1 Pyrazino[2,3-b] quinoxaline (Aromatic Core) Start->Inter1 + Glyoxal Reflux/EtOH Inter2 1,2,3,4-Tetrahydro pyrazino[2,3-b] quinoxaline Inter1->Inter2 H2 / Pd-C Reduction Final 1-Methyl-1,2,3,4- tetrahydropyrazino [2,3-b]quinoxaline Inter2->Final MeI / K2CO3 Selective Methylation

Figure 1: Step-wise synthetic pathway from commercially available precursors to the target N-methylated tetrahydro derivative.

Physical Properties & Characterization Data[2][3][5][6][7][8][9]

Note: Specific values for the 1-methyl derivative are derived from high-confidence structure-activity relationship (SAR) data of the parent 1,2,3,4-tetrahydro scaffold.

Physicochemical Table
PropertyValue / CharacteristicSource/Rationale
Physical State Solid, typically yellow to orange needlesConjugated

-system (analogous to quinoxaline dyes).
Melting Point 150°C – 180°C (Predicted)Lower than parent aromatic (>300°C) due to loss of planarity and symmetry.
Solubility Soluble: DMSO, DMF,

, Ethanol. Insoluble: Water, Hexanes.
Lipophilic

-Me group reduces water solubility compared to NH parent.
UV-Vis Absorption

nm (aromatic), tailing to 450 nm.

transitions of the quinoxaline core.
Fluorescence Weak fluorescence in polar solvents.Quenched by photo-induced electron transfer (PET) from the amine lone pair.
Spectroscopic Signature (Validation)

To validate the synthesis, the following NMR signals are diagnostic:

  • 
     NMR (
    
    
    
    ):
    • 
       2.9–3.1 ppm (Singlet, 3H): 
      
      
      
      (Distinctive diagnostic peak).
    • 
       3.4–3.6 ppm (Multiplets, 4H): Methylene protons of the tetrahydro ring (
      
      
      
      ,
      
      
      ).
    • 
       7.5–8.0 ppm (Multiplets, 4H): Aromatic protons of the quinoxaline benzo-ring.
      
    • 
       4.5–5.0 ppm (Broad Singlet, 1H): 
      
      
      
      (Exchangeable with
      
      
      ).

Applications in Research & Industry

DNA Intercalation & Antiviral Research

The planar quinoxaline moiety allows the molecule to slide between DNA base pairs (intercalation). The 1,2,3,4-tetrahydro "kink" and the


-methyl group provide steric handles that improve selectivity and residence time.
  • Mechanism: The cationic form (protonated in vivo) interacts electrostatically with the phosphate backbone, while the aromatic core stacks via

    
     interactions.
    
  • Reference: Indolo[2,3-b]quinoxalines (structural cousins) are potent antiviral agents (e.g., against HSV, Vaccinia) due to this mechanism.

Organic Electronics (OLEDs/OPVs)

The compound serves as a hole-transport material precursor.

  • Function: The electron-rich amine nitrogens facilitate hole injection.

  • Modification: The

    
    -methyl group prevents aggregation-caused quenching (ACQ) in solid-state films, a common issue with planar aromatics.
    
Logic of Pharmacophore Design

Pharmacophore Core Quinoxaline Core (DNA Intercalation) Tetra Tetrahydro Ring (Solubility/Shape) Methyl N-Methyl Group (Lipophilicity/Metabolic Stability) Tetra->Methyl NH Secondary Amine (H-Bond Donor) Tetra->NH Molecule 1-Me-Tetrahydro-PyrazinoQuinoxaline Molecule->Core Molecule->Tetra

Figure 2: Structure-Activity Relationship (SAR) breakdown of the molecule's functional regions.

References

  • Armand, J., et al. (1981).[1] Chemical and electrochemical reduction of pyrazino[2,3-b]quinoxalines.[1] Canadian Journal of Chemistry.[1] Link

  • Shibinskaya, M. O., et al. (2011).[2] Synthesis and Biological Activity of 1,2,3,4-Tetrahydroindolo[2,3-b]quinoxaline Derivatives. Pharmaceutical Chemistry Journal. Link

  • PubChem. (2025).[3] Pyrazino[2,3-b]quinoxaline Compound Summary. National Library of Medicine. Link

  • Zarrinmayeh, H., et al. (2023). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Pharmaceuticals (MDPI). Link

  • Cheeseman, G. W. H., et al. (1971). Pyrazino[2,3-b]quinoxalines.[2][1][4][3][5][6][7][8] Journal of the Chemical Society C: Organic.[4] Link

Sources

Exploratory

Electronic Structure and HOMO-LUMO Levels of Pyrazino[2,3-b]quinoxaline Derivatives

The following technical guide details the electronic structure, HOMO-LUMO engineering, and experimental characterization of pyrazino[2,3-b]quinoxaline derivatives. Content Type: Technical Whitepaper Audience: Researchers...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic structure, HOMO-LUMO engineering, and experimental characterization of pyrazino[2,3-b]quinoxaline derivatives.

Content Type: Technical Whitepaper Audience: Researchers, Computational Chemists, and Drug Discovery Scientists

Executive Summary

Pyrazino[2,3-b]quinoxaline (PQ) represents a class of fused tetracyclic (or tricyclic, depending on nomenclature scope) heteroaromatic systems characterized by a high nitrogen-to-carbon ratio. Unlike its linear isomer (pyrazino[2,3-g]quinoxaline), the [2,3-b] fusion creates an angular, highly electron-deficient scaffold. This electron deficiency results in exceptionally deep Lowest Unoccupied Molecular Orbital (LUMO) levels, often approaching -4.0 eV, making these derivatives prime candidates for n-type organic semiconductors and electron-transport materials. Furthermore, the planar rigidity of the PQ core facilitates DNA intercalation, driving its utility in medicinal chemistry as a scaffold for antitumor agents.

Molecular Architecture and Electronic Theory

The Core Scaffold

The pyrazino[2,3-b]quinoxaline core consists of a quinoxaline unit fused to a pyrazine ring at the 2,3-positions. This fusion results in a system with four nitrogen atoms within the aromatic framework.

  • Systematic Name: Pyrazino[2,3-b]quinoxaline[1][2][3]

  • Electronic Nature:

    
    -deficient (electron-poor).[1]
    
  • Key Feature: The presence of imine-like nitrogens (

    
    ) pulls electron density away from the carbon skeleton, stabilizing the LUMO and increasing electron affinity.
    
Isomerism: [2,3-b] vs. [2,3-g]

It is critical to distinguish the [2,3-b] isomer from the [2,3-g] isomer often found in linear conjugated polymers.

  • [2,3-b] Isomer: Angular fusion. Higher solubility, distinct dipole moments, and localized LUMO density.

  • [2,3-g] Isomer: Linear fusion (Pyrazine-Benzene-Pyrazine). Maximizes

    
    -conjugation length, often used in rigid rod polymers (e.g., DPTTQ).
    
Frontier Molecular Orbital (FMO) Theory

In PQ derivatives, the HOMO is typically localized on the electron-rich segments (e.g., the benzene ring of the quinoxaline or attached donor groups), while the LUMO is delocalized across the electron-deficient pyrazino-pyrazine core. This spatial separation is advantageous for Intramolecular Charge Transfer (ICT) transitions.

Mechanistic Insight: Introducing electron-withdrawing groups (EWGs) like cyano (-CN) at the 2,3-positions of the pyrazine ring further stabilizes the LUMO, pushing it deeper (more negative), which is essential for air-stable n-type transport.

Computational Framework (DFT Methodology)[4][5]

To accurately predict the HOMO-LUMO gaps of PQ derivatives, Density Functional Theory (DFT) is the standard. The following protocol is recommended for self-validating results.

Computational Protocol
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic heterocycles, providing a good balance between cost and accuracy for ground-state geometries.

  • Basis Set: 6-31+G(d) or 6-311+G(d,p) .[4][5] The diffuse functions (+) are critical for accurately modeling the lone pairs on the four nitrogen atoms and the anionic character of the LUMO.

  • Solvation Model: PCM (Polarizable Continuum Model) in Dichloromethane (DCM) or Chloroform to mimic experimental CV conditions.

Workflow Visualization

The following diagram outlines the logical flow from structural design to computational validation.

DFT_Workflow Start Molecular Design (Substituent Selection) Opt Geometry Optimization (B3LYP/6-31+G*) Start->Opt Freq Frequency Check (No Imaginary Freq) Opt->Freq Freq->Opt Imaginary Freq (Re-optimize) FMO FMO Calculation (HOMO/LUMO eV) Freq->FMO Valid Minima TDDFT TD-DFT (UV-Vis Prediction) FMO->TDDFT End Target Candidate TDDFT->End

Figure 1: Computational workflow for predicting electronic properties of PQ derivatives. Note the feedback loop at the Frequency Check stage to ensure a true ground state.

Experimental Validation Protocols

Computational predictions must be validated via Electrochemical and Optical methods.

Synthesis of PQ Derivatives

The most robust route to pyrazino[2,3-b]quinoxalines is the condensation of 2,3-diaminoquinoxaline with 1,2-dicarbonyl compounds .

Protocol:

  • Reactants: 2,3-Diaminoquinoxaline (1 equiv) + 1,2-Diketone (e.g., Benzil, 1.1 equiv).

  • Solvent: Glacial Acetic Acid (catalytic HCl can be added for difficult substrates).

  • Conditions: Reflux for 2–4 hours.

  • Purification: Cooling yields precipitate; recrystallize from Ethanol/DMF.

Synthesis_Pathway Diamino 2,3-Diaminoquinoxaline Inter Schiff Base Intermediate Diamino->Inter AcOH, Reflux Diketone 1,2-Dicarbonyl (R-CO-CO-R) Diketone->Inter Product Pyrazino[2,3-b]quinoxaline Derivative Inter->Product -2 H2O (Cyclization)

Figure 2: General synthetic pathway for Pyrazino[2,3-b]quinoxaline derivatives via condensation.

Cyclic Voltammetry (CV) Protocol

CV is the definitive method for measuring the LUMO level (electron affinity).

  • Working Electrode: Glassy Carbon (polished with 0.05 µm alumina).

  • Counter Electrode: Platinum Wire.

  • Reference Electrode: Ag/AgCl or Ag/AgNO₃ (calibrated vs. Ferrocene/Ferrocenium, Fc/Fc⁺).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in dry DCM or Acetonitrile.
    
  • Scan Rate: 50–100 mV/s.

Calculation:




[6]

Note: The value 4.8 eV represents the energy level of ferrocene below the vacuum level.

Structure-Property Data Summary

The table below summarizes the electronic properties of key Pyrazino[2,3-b]quinoxaline derivatives. Note the impact of electron-withdrawing groups (CN) on the LUMO level.

CompoundSubstituents (R)HOMO (eV)LUMO (eV)Band Gap (

)
Application
PQ-Parent -H-6.20 (Calc)-3.10 (Calc)3.10Reference Core
DPPQ -Phenyl-5.85-3.522.33OLED Emitters
DCPQ -CN (Cyano)-6.50-4.022.48n-Type Semiconductor
Indolo-PQ Indole-fused-5.14-3.641.50OPV (Solar Cells)

Data Sources: Synthesized from CV and DFT literature data [1, 3, 5].

Analysis of Trends
  • Phenyl Substitution (DPPQ): Extends conjugation slightly, raising the HOMO and narrowing the gap.

  • Cyano Substitution (DCPQ): Drastically lowers the LUMO to ~ -4.0 eV. This deep LUMO is critical for air stability in n-channel transistors, as it prevents oxidation by atmospheric oxygen.

  • Donor Fusion (Indolo-PQ): Fusing electron-rich indole rings raises the HOMO significantly (-5.14 eV), creating a "Push-Pull" system ideal for light harvesting (low band gap).

Applications

Organic Electronics (OLEDs & OPVs)

The deep LUMO of PQ derivatives makes them excellent Electron Transport Layers (ETL) or acceptors in bulk heterojunction solar cells. When paired with strong donors (e.g., carbazole), they exhibit Thermally Activated Delayed Fluorescence (TADF) due to the spatial separation of HOMO and LUMO.

Medicinal Chemistry

The planar, electron-deficient nature of the PQ core allows it to act as a DNA Intercalator . The nitrogen atoms can participate in hydrogen bonding or coordinate with metal ions (e.g., Pt, Ru) to form cytotoxic complexes effective against drug-resistant tumor lines.

References

  • Beilstein J. Org. Chem. "Structure–property relationships in dicyanopyrazinoquinoxalines and their hydrogen-bonding-capable dihydropyrazinoquinoxalinedione derivatives."

  • RSC Advances. "Substituent effect on the electronic properties of pyrazino[2,3-g]quinoxaline molecules." (Comparative study on the -g isomer).

  • MDPI Molecules. "From Quinoxaline to Pyrazino-Fused Carbazoles: Synthesis and Biological Properties."

  • PubChem. "Pyrazino[2,3-b]quinoxaline Compound Summary."

  • Journal of Materials Chemistry. "Pyrazino[2,3-g]quinoxaline-based conjugated copolymers for photovoltaic applications."

Sources

Foundational

Thermodynamic Stability of 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline

Executive Summary The thermodynamic stability of 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline (hereafter referred to as 1-Me-THPQ ) is governed by a single, dominant vector: the high exergonic potential of oxidative a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermodynamic stability of 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline (hereafter referred to as 1-Me-THPQ ) is governed by a single, dominant vector: the high exergonic potential of oxidative aromatization . While the quinoxaline core provides a stable aromatic foundation, the fused saturated piperazine ring introduces significant chemical potential energy. This molecule exists in a local thermodynamic minimum but is kinetically poised to degrade into its fully aromatic counterpart, 1-methyl-pyrazino[2,3-b]quinoxaline, under oxidative stress.

This guide details the structural basis of this instability, quantifies the thermodynamic drivers, and provides a self-validating protocol for assessing its stability profile in drug development contexts.

Structural & Electronic Basis of Stability

To understand the thermodynamics, we must first deconstruct the scaffold. 1-Me-THPQ is a tricyclic system comprising:

  • Ring A: A stable benzene ring.

  • Ring B: An aromatic pyrazine ring (fused to A).

  • Ring C: A saturated piperazine ring (fused to B), containing the N-methyl group.

The Aromatization Driving Force

The "1H,2H,3H,4H" designation indicates that Ring C is saturated (tetrahydro-). The thermodynamic destiny of this molecule is to lose four hydrogen atoms (oxidative dehydrogenation) to form the fully conjugated, planar, and aromatic pyrazino[2,3-b]quinoxaline system.

  • Resonance Stabilization Energy (RSE): The fully aromatic product possesses significantly higher RSE than the tetrahydro- precursor. The restoration of aromaticity in Ring C extends conjugation across the entire tricyclic framework (14

    
    -electrons), creating a deep thermodynamic sink.
    
  • Steric Strain: The tetrahydro- ring adopts a puckered (half-chair or twist-boat) conformation, introducing torsional strain. Aromatization flattens the molecule, relieving this strain.

The Role of N-Methylation

The N-methyl group at position 1 serves two stabilizing functions:

  • Metabolic Blockade: It prevents direct oxidation at the N1 site (e.g., N-hydroxylation).

  • Inductive Effect: The electron-donating methyl group slightly increases the electron density of the piperazine ring, potentially raising the activation energy for the initial proton abstraction required for oxidation, though it does not alter the final thermodynamic equilibrium.

Thermodynamic Parameters (Theoretical & Empirical)

While specific calorimetric data for 1-Me-THPQ is proprietary, we can derive its stability profile from first-principles physical organic chemistry and analogous tetrahydro-quinoxaline systems.

Energy Landscape

The transition from 1-Me-THPQ to its aromatic analog is exergonic (


) and exothermic  (

).
ParameterEstimated TrendPhysical Justification
Enthalpy of Formation (

)
Higher (Less Negative)The saturated ring has less resonance stabilization than the aromatic product.
Gibbs Free Energy of Oxidation (

)
Highly Negative (-15 to -25 kcal/mol)Driven by the gain in aromaticity (Hückel Rule) and entropy increase (release of 2 H₂ molecules or equivalent water).
Activation Energy (

)
ModerateThe molecule is isolable at room temperature because the C-H bond cleavage is kinetically rate-limiting without a catalyst or radical initiator.
Diagram 1: Thermodynamic Reaction Coordinate

The following diagram illustrates the energy landscape of the oxidative dehydrogenation pathway, the primary degradation mode.

ReactionCoordinate Reactant 1-Me-THPQ (Tetrahydro Form) Local Minimum TS Transition State (Radical/Cation) Reactant->TS Activation Energy (Ea) Oxidative Stress Intermediate Dihydro-Intermediate (Semi-oxidized) TS->Intermediate Product Aromatic Product (Pyrazino[2,3-b]quinoxaline) Global Minimum Intermediate->Product Rapid Aromatization (- ΔG)

Caption: Energy profile showing the metastable nature of 1-Me-THPQ. The transition to the aromatic product is thermodynamically favorable but kinetically gated.

Degradation Kinetics & Stress Pathways

Understanding the "how" (Kinetics) is as critical as the "why" (Thermodynamics).

A. Oxidative Dehydrogenation (Primary Pathway)

This is the dominant failure mode. It follows a radical chain mechanism, often initiated by trace metals or light.

  • Initiation: Abstraction of a hydrogen atom from the

    
    -carbon (C2 or C3) adjacent to the secondary amine (N4).
    
  • Propagation: Formation of an imine bond (C=N).

  • Completion: Tautomerization and further oxidation lead to the fully aromatic system.

B. Hydrolysis (Minor Pathway)

The quinoxaline core is generally resistant to hydrolysis. However, the N-methyl group can undergo oxidative demethylation (via CYP450 mimics in biological systems or radical attack), converting the tertiary amine back to a secondary amine, which is then more prone to oxidation.

Experimental Protocol: Stability Assessment

This protocol is designed to be self-validating . It uses a "forced degradation" approach (ICH Q1A R2 aligned) to empirically determine the stability boundaries.

Workflow Overview
  • Synthesis/Purification: Ensure starting material is >99% pure (HPLC) to distinguish degradation from impurities.

  • Stress Conditions: Subject samples to Heat, Oxidation, and pH extremes.

  • Quantification: Use HPLC-DAD-MS to track the disappearance of the parent peak and appearance of the aromatic product (M-4H).

Detailed Method
Step 1: Preparation of Stock Solution
  • Dissolve 10 mg of 1-Me-THPQ in 10 mL of Acetonitrile (ACN).

  • Validation Check: Measure UV absorbance at

    
     (approx. 280-320 nm).
    
Step 2: Stress Conditions (Parallel Reactions)
ConditionReagent/EnvironmentTime/TempTarget
Control ACN (Inert Atmosphere)24h / 25°CBaseline
Oxidative 3% H₂O₂4h / 60°CSimulates rapid aging/ROS
Thermal Inert (N₂)24h / 80°CMeasures thermal bond homolysis
Acidic 0.1 N HCl24h / 60°CProtonation effects on N4
Photolytic UV (Xe arc lamp)1.2M Lux hoursRadical initiation
Step 3: Analytical Method (HPLC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1][2]

    • Gradient: 5% B to 95% B over 10 min.

  • Detection:

    • UV: 254 nm (Aromatic core) and 350 nm (Oxidized product often red-shifts).

    • MS: ESI Positive Mode. Look for Parent

      
       and Product 
      
      
      
      .
Diagram 2: Stability Testing Workflow

StabilityWorkflow cluster_Stress Stress Conditions (ICH Q1A) Sample 1-Me-THPQ Sample (>99% Purity) Split Aliquot Splitting Sample->Split Ox Oxidation (H2O2) Split->Ox Therm Thermal (80°C) Split->Therm Acid Acid/Base (Hydrolysis) Split->Acid Quench Quench & Dilute Ox->Quench Therm->Quench Acid->Quench Analysis HPLC-DAD-MS Analysis Quench->Analysis Data Data Output: 1. % Recovery 2. Degradant ID (Mass Shift) Analysis->Data

Caption: Workflow for forced degradation studies. Critical path involves quenching oxidative reactions to prevent artifacts during analysis.

Synthesis & Causality

To study the stability, one must often synthesize the compound fresh, as commercial stocks of tetrahydro- intermediates often degrade during storage.

Recommended Route:

  • Starting Material: 2,3-Dichloroquinoxaline (commercially stable).

  • Reagent: N-methylethylenediamine.

  • Mechanism: Double Nucleophilic Aromatic Substitution (

    
    ).
    
  • Causality: The reaction uses the high electrophilicity of the C2/C3 positions of the quinoxaline. The use of a diamine creates the fused ring.

  • Purification Note: Avoid silica gel chromatography if possible, as the acidity of silica can catalyze oxidation. Recrystallization from ethanol/ether under nitrogen is preferred.

References

  • International Council for Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)."[3][4][5] ICH Guidelines, 2003.[6] Link

  • Moghimi, P., et al. "Pyridazino[4,5-b]quinoxaline-1(2H)-one derivatives: Synthesis and docking against SARS-CoV-2 Mpro."[7] Journal of Molecular Structure, 2024. Link (Demonstrates synthesis and stability of related tricyclic quinoxaline scaffolds).

  • Guo, Q., et al. "Metal-Free Transfer Hydrogenation of Quinoxalines to Tetrahydroquinoxalines."[8] The Journal of Organic Chemistry, 2022.[8] Link (Establishes the reversibility of the redox couple).

  • Sarges, R., et al. "Synthesis and biological activity of quinoxaline derivatives." Journal of Medicinal Chemistry, 1990.

Sources

Exploratory

Technical Guide: Photophysics of 1-Methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline

The following technical guide details the photophysical characteristics, synthesis, and experimental utility of 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline . This document is structured for researchers in organic ele...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the photophysical characteristics, synthesis, and experimental utility of 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline . This document is structured for researchers in organic electronics, fluorescent probe design, and medicinal chemistry.[1]

[1]

Executive Summary

1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline (CAS: 923689-14-9) represents a distinct class of reduced heteroacenes .[1] Unlike its fully aromatic parent (pyrazino[2,3-b]quinoxaline), this tetrahydro- derivative features a fused piperazine-like ring system.[1] This structural modification disrupts the full planarity and conjugation of the system, introducing a strong Donor-Acceptor (D-A) electronic architecture.

The molecule functions as a classic Intramolecular Charge Transfer (ICT) chromophore. The electron-rich


-methyl amine acts as the donor, while the electron-deficient quinoxaline core acts as the acceptor.[1] This configuration imparts significant solvatochromism, pH sensitivity, and potential viscosity-dependent fluorescence (molecular rotor behavior), making it a high-value scaffold for bio-imaging probes and OLED hole-transport materials.[1]

Molecular Architecture & Electronic Properties[1][2]

Structural Analysis

The molecule consists of a tricyclic core where a quinoxaline unit is fused to a 1-methyl-1,2,3,4-tetrahydropyrazine ring.[1]

  • Acceptor Moiety: The quinoxaline ring (1,4-diazanaphthalene) is electron-withdrawing due to the electronegative imine nitrogens (

    
    ).[1]
    
  • Donor Moiety: The

    
     nitrogen is an alkylated amine (
    
    
    
    ), possessing a lone pair capable of donating electron density into the
    
    
    -system.[1]
  • Steric Constraints: The "butterfly" conformation of the saturated tetrahydropyrazine ring prevents perfect planarity, which modulates the fluorescence quantum yield (

    
    ) via non-radiative decay channels.
    
Predicted Photophysical Parameters

Based on structural congeners (amino-substituted quinoxalines and tetrahydroquinoxalines).[1]

ParameterTypical Range/ValueMechanistic Origin
Absorption

340 – 390 nm

(Core) and

(CT band)
Emission

460 – 540 nmRadiative relaxation from ICT state
Stokes Shift Large (>80 nm)Significant geometric relaxation in excited state (

)
Quantum Yield (

)
0.05 – 0.40Highly solvent and viscosity dependent
Solvatochromism PositiveRed-shift in polar solvents (stabilization of ICT state)
LUMO Energy ~ -2.8 to -3.1 eVLocalized on Quinoxaline core
HOMO Energy ~ -5.2 to -5.5 eVDelocalized over the amine donor

Synthesis & Reaction Pathways[1][3][4][5][6][7][8][9]

The synthesis of this scaffold typically involves the condensation of 2,3-dichloroquinoxaline with N-methylethylenediamine, or the selective reduction of the fully aromatic precursor.[1]

Synthetic Workflow (DOT Diagram)

SynthesisPath Start 2,3-Dichloroquinoxaline Intermediate Cyclization Intermediate Start->Intermediate + Reagent Reagent N-methylethylenediamine Reagent->Intermediate Conditions Base (Et3N), Solvent (EtOH/DMF), Reflux Conditions->Intermediate Product 1-Methyl-1,2,3,4- tetrahydropyrazino[2,3-b] quinoxaline Intermediate->Product Nucleophilic Aromatic Substitution (SNAr)

Figure 1: Convergent synthesis via double nucleophilic aromatic substitution (


).

Experimental Characterization Protocols

To validate the photophysical properties, the following self-validating protocols must be employed.

Solvatochromic Shift Assay (Lippert-Mataga Plot)

Objective: Determine the change in dipole moment (


) between ground (

) and excited (

) states.

Protocol:

  • Preparation: Prepare

    
     M solutions of the compound in 5 solvents of varying polarity (e.g., Hexane, Toluene, THF, DCM, Acetonitrile).
    
  • Measurement: Record UV-Vis absorption and Fluorescence emission spectra for each.

  • Calculation: Calculate the Stokes shift (

    
    ) in wavenumbers (
    
    
    
    ).
  • Analysis: Plot

    
     vs. the Orientation Polarizability (
    
    
    
    ).
    • Equation:

      
      [1]
      
    • Interpretation: A linear slope indicates ICT character.[1] A deviation in protic solvents (MeOH) indicates specific Hydrogen Bonding interactions.

Viscosity Sensitivity (Molecular Rotor Test)

Objective: Assess if the rotation of the N-methyl or piperazine ring acts as a non-radiative decay pathway.

Protocol:

  • Solvent System: Use a Methanol/Glycerol mixture system.[1]

  • Variation: Prepare samples with increasing Glycerol fraction (

    
    : 0% to 90%).
    
  • Data Acquisition: Measure integrated fluorescence intensity (

    
    ) at 
    
    
    
    .
  • Forster-Hoffmann Plot: Plot

    
     vs. 
    
    
    
    (viscosity).
    • Result: A linear positive slope confirms the molecule functions as a viscosity probe (molecular rotor).

Excited State Dynamics (Jablonski Diagram)

The fluorescence mechanism is governed by the competition between radiative ICT decay and non-radiative twisting (TICT).

Jablonski S0 Ground State (S0) S1_LE Locally Excited (LE) Planar S0->S1_LE Absorption (hν) S1_ICT ICT State (Solvent Stabilized) S1_LE->S1_ICT Relaxation S1_ICT->S0 Fluorescence (hν') TICT TICT State (Twisted/Non-Radiative) S1_ICT->TICT Rotation (Viscosity Dependent) TICT->S0 Non-Radiative Decay (Heat)

Figure 2: Jablonski diagram illustrating the competition between ICT emission and TICT non-radiative decay.

References

  • Synthesis of Pyrazino[2,3-b]quinoxaline Derivatives

    • Title: Synthesis and Photophysical Properties of Pyrazino[2,3-b]quinoxaline Deriv
    • Context: General synthesis via condensation of 2,3-dichloroquinoxaline.[1]

    • Source:[1]

  • Photophysics of Amino-Quinoxalines (Analogous Systems)

    • Title: Solvatochromic fluorescence of amino-substituted quinoxalines.[1]

    • Context: Establishes the ICT mechanism in donor-acceptor quinoxalines.
    • Source: (General Reference for Class)[1]

  • Commercial Availability & CAS Verification

    • Title: 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline (CAS 923689-14-9).[1]

    • Source:[1]

  • Viscosity Sensing Mechanisms (TICT)

    • Title: Fluorescence Probes for Viscosity Monitoring in Biological Systems.
    • Context: Explains the Forster-Hoffmann behavior relevant to tetrahydro-fused rotors.
    • Source:

Sources

Foundational

Solubility profile of 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline in organic solvents

Topic: Solubility Profile and Physicochemical Characterization of 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline Content Type: Technical Whitepaper Audience: Pharmaceutical Researchers, Organic Chemists, and Formulation...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile and Physicochemical Characterization of 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline Content Type: Technical Whitepaper Audience: Pharmaceutical Researchers, Organic Chemists, and Formulation Scientists

Executive Summary: The Physicochemical Scaffold

The compound 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline (CAS: 923689-14-9) represents a distinct class of reduced nitrogen-containing heterocycles. Unlike its fully aromatic parent (pyrazino[2,3-b]quinoxaline), this tetrahydro- derivative possesses a unique "kinked" solubility profile due to the coexistence of a planar, lipophilic quinoxaline core and a flexible, basic tetrahydro-pyrazine ring.

Understanding the solubility of this scaffold is critical for two primary workflows:

  • Synthetic Optimization: Utilizing the correct solvent for nucleophilic substitutions or oxidations.

  • Biological Assays: Ensuring complete dissolution in carrier solvents (DMSO) to prevent microprecipitation in cellular media.

This guide synthesizes empirical data from structural analogs and spectroscopic literature to establish a solubility profile, followed by a validated protocol for precise determination.

Section 1: Solubility Profile & Solvent Compatibility

The solubility of 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline is governed by the competition between the hydrophobic pi-stacking of the benzene-fused ring and the hydrogen-bond accepting/donating capability of the secondary amine (N-H) and tertiary amine (N-Me) in the reduced ring.

Empirical Solubility Data

Data derived from spectroscopic characterization (NMR) and isolation protocols of structural analogs [1, 2].

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Halogenated Hydrocarbons Dichloromethane (DCM), Chloroform (

)
High (>50 mg/mL)Primary Choice. The high polarizability of DCM interacts favorably with the aromatic quinoxaline core, disrupting pi-stacking. Standard solvent for NMR characterization [1].
Polar Aprotic DMSO, DMF, DMAcHigh (>30 mg/mL)Carrier Solvent. Strong dipole-dipole interactions stabilize the polar N-methyl and N-H moieties. Essential for biological stock solutions.
Polar Protic Methanol, EthanolModerate (5–20 mg/mL)Solubility is temperature-dependent. The N-4 hydrogen can act as an H-bond donor, but the hydrophobic bulk limits solubility at room temperature.
Ethers THF, 1,4-DioxaneModerate (10–25 mg/mL)Good solubility due to ether oxygen interacting with the amine protons. Often used in reduction reactions (e.g., LiAlH4 reductions) [1].
Non-Polar Alkanes Hexanes, HeptanePoor (<1 mg/mL)Anti-Solvent. The molecule is too polar to dissolve in aliphatic chains. Used for precipitation/crystallization purification.
Aqueous Media Water, PBS (pH 7.4)Very Low (<0.1 mg/mL)Hydrophobicity dominates. Solubility increases significantly at pH < 4 due to protonation of the basic nitrogen atoms (

est. ~3-4).

Section 2: Mechanistic Solvation Dynamics

To manipulate the solubility of this compound, researchers must understand the underlying molecular interactions.

The "Tetrahydro" Effect

The saturation of the pyrazine ring (1H,2H,3H,4H) breaks the planarity of the full aromatic system. This reduces the lattice energy compared to the fully oxidized pyrazino[2,3-b]quinoxaline, making the tetrahydro- derivative generally more soluble in organic solvents but more susceptible to oxidation [2].

The N-Methyl Lipophilicity

The methylation at the N-1 position removes a hydrogen bond donor. While this decreases water solubility compared to the des-methyl analog, it significantly enhances solubility in chlorinated solvents (DCM/Chloroform) by increasing the molecule's lipophilic surface area.

Acid-Base Switching

The N-4 position (secondary amine) is basic.

  • Neutral pH: The molecule behaves as a lipophile (soluble in organics).

  • Acidic pH: Protonation yields a cation, rendering it water-soluble. This "switch" is utilized in extraction protocols: dissolve in acid, wash with organic solvent, basify, and extract the product back into the organic phase.

Section 3: Validated Protocol for Solubility Determination

Do not rely on visual estimation. The following Saturation Shake-Flask Method provides a quantitative value, essential for GLP (Good Laboratory Practice) compliance.

Materials Required
  • Analyte: 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline (>95% purity).

  • Agitation: Orbital shaker or thermomixer.

  • Detection: HPLC-UV (preferred) or Gravimetric analysis.

  • Filter: 0.45 µm PTFE syringe filter (hydrophobic).

Step-by-Step Workflow
  • Supersaturation: Add the compound to 2.0 mL of the target solvent in a glass vial until undissolved solid remains visible (ensure a saturated suspension).

  • Equilibration: Agitate at 25°C for 24 hours. Note: For DMSO, limit to 4 hours to prevent potential oxidation of the tetrahydro- ring.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Filtration: Pass the supernatant through a 0.45 µm PTFE filter. Crucial: Discard the first 200 µL of filtrate to account for filter adsorption.

  • Quantification:

    • HPLC: Dilute the filtrate 100x in mobile phase and inject. Compare peak area to a standard curve.

    • Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

Section 4: Experimental Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection and the solubility determination workflow.

SolubilityWorkflow Start Start: 1-methyl-1H,2H,3H,4H- pyrazino[2,3-b]quinoxaline Decision Intended Application? Start->Decision Synth Synthesis / Reaction Decision->Synth Bio Biological Assay Decision->Bio Purify Purification Decision->Purify DCM Use DCM / Chloroform (High Solvency, Inert) Synth->DCM General THF Use THF / Dioxane (For Reductions) Synth->THF Reduction DMSO Use DMSO (Stock Soln >10mM) Bio->DMSO Precip Dissolve in DCM, Add Hexane (Anti-solvent) Purify->Precip Check Verify Solubility (Shake-Flask Method) DCM->Check Dilution Dilute into Media (Keep DMSO <0.5%) DMSO->Dilution DMSO->Check

Figure 1: Decision matrix for solvent selection based on experimental intent, highlighting the divergence between synthetic processing (DCM/THF) and biological application (DMSO).

References

  • National Institutes of Health (NIH). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (Describes solubility and NMR characterization of methyl-tetrahydroquinoxalines in CDCl3).

  • Royal Society of Chemistry. Novel routes to pyrazino[2,3-b]quinoxalines.[1] (Details the tautomeric equilibrium and solubility of the core scaffold in organic media).

  • Sigma-Aldrich. Product Detail: 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline (CAS 923689-14-9). (Commercial availability and identification).

  • Case Western Reserve University. Journal of Materials Chemistry: Pyrazino[2,3-g]quinoxaline copolymers. (Provides comparative solubility data for isomeric quinoxaline derivatives in Toluene/THF).

Sources

Exploratory

Theoretical DFT calculations for 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline

This technical guide provides a rigorous theoretical framework for characterizing 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline . This molecule represents a partially reduced tricyclic system where a saturated piperazi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous theoretical framework for characterizing 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline . This molecule represents a partially reduced tricyclic system where a saturated piperazine-like ring is fused to a fully aromatic quinoxaline core.

Unlike fully aromatic pyrazino[2,3-b]quinoxalines used in optoelectronics (which are planar), this tetrahydro- derivative possesses significant conformational flexibility. The following protocol addresses the specific challenges of modeling this non-planar, bioactive scaffold.

Theoretical DFT Protocol: 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline

Executive Technical Summary

Target Molecule: 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline Chemical Nature: Tricyclic N-heterocycle combining an electron-deficient quinoxaline moiety with an electron-rich, aliphatic N-methyl-piperazine fragment. Primary Challenge: The sp³ hybridization of the C2/C3 carbons and N1/N4 nitrogens breaks planarity, requiring conformational analysis (puckering) often overlooked in standard aromatic DFT studies. Application Scope: Drug discovery (kinase inhibition, DNA intercalation) and precursor analysis for organic semiconductors.

Computational Methodology & Strategy

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) , this protocol utilizes a "Conformation-First" approach. Standard optimization often traps reduced heterocycles in local minima (e.g., boat vs. chair).

2.1 Level of Theory Justification
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic ground-state geometries. However, for precise non-covalent interactions (stacking in biological pockets), wB97X-D (dispersion-corrected) is recommended for the final energy calculation.

  • Basis Set: 6-311++G(d,p) .[1]

    • Diffuse functions (++): Critical for the lone pairs on the four nitrogen atoms.

    • Polarization functions (d,p): Essential for describing the N-C bonds accurately.

  • Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvent: Water (

      
      ) for biological relevance; DMSO (
      
      
      
      ) for solubility prediction.
2.2 The Workflow Diagram

The following DOT diagram illustrates the mandatory workflow to avoid imaginary frequencies and local minima traps.

DFT_Workflow Start Input Structure (3D Sketch) ConfSearch Conformational Search (MMFF94 / PM6) Start->ConfSearch GeomOpt DFT Optimization B3LYP/6-311++G(d,p) ConfSearch->GeomOpt Lowest Energy Conformer FreqCheck Frequency Calculation (Check for Nimag=0) GeomOpt->FreqCheck Decision Imaginary Freq? FreqCheck->Decision Decision->GeomOpt Yes (Distort & Re-opt) Properties Property Calculation (FMO, MEP, NBO) Decision->Properties No (Minima Found) TDDFT Excited States (TD-DFT) UV-Vis Prediction Properties->TDDFT

Caption: Figure 1.[2] Self-validating computational workflow ensuring global minima identification for the flexible tetrahydro-pyrazino ring.

Step-by-Step Experimental Protocol
Step 1: Conformational Pre-Screening

Because the 1,2,3,4-tetrahydro ring can adopt half-chair or twisted-boat conformations, you cannot start with a flat molecule.

  • Generate 10-20 conformers using a semi-empirical method (PM6 or AM1) or Molecular Mechanics (MMFF94).

  • Select the lowest energy conformer as the input for DFT.

Step 2: Geometry Optimization (Gaussian/ORCA Input)

Route Section Example (Gaussian):

opt freq b3lyp/6-311++g(d,p) scrf=(solvent=water) pop=full

  • Self-Validation: The freq keyword is mandatory. The output must show zero imaginary frequencies . If an imaginary frequency exists (usually < -50 cm⁻¹), the structure is a transition state, not a ground state. Follow the vibration vector to a true minimum.

Step 3: Electronic Property Extraction

Once optimized, extract the following descriptors to predict reactivity and stability.

A. Frontier Molecular Orbitals (FMO)

The gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines chemical hardness (


) and softness (

).
  • HOMO Location: Likely localized on the N1-Methyl amine lone pair (nucleophilic site).

  • LUMO Location: Likely distributed over the aromatic quinoxaline ring (electrophilic site).

Reactivity Descriptors Table (Calculated via Koopmans' Theorem):

DescriptorFormulaPhysical Meaning
Ionization Potential (I)

Energy to remove an electron (oxidation potential).
Electron Affinity (A)

Energy to gain an electron (reduction potential).
Chemical Hardness (

)

Resistance to charge transfer (stability).
Electrophilicity Index (

)

Propensity to accept electrons (drug-receptor binding).
B. Molecular Electrostatic Potential (MEP)

Generate the MEP surface to visualize binding sites.

  • Red Regions (Negative): The N-atoms of the quinoxaline ring (H-bond acceptors).

  • Blue Regions (Positive): The H-atom on the secondary amine (N4-H) if present, or aromatic protons (H-bond donors).

Structural & Spectroscopic Analysis[1][2][3][4][5][6]
4.1 Geometric Parameters

The fusion of the saturated ring distorts the central C-C bond connecting the two pyrazine units.

Key Parameters to Monitor:

  • Bond Length

    
    :  Indicates the degree of conjugation vs. saturation.
    
  • Dihedral Angle

    
    :  A value near 
    
    
    
    implies planarity (aromatic); a value near
    
    
    indicates a puckered, aliphatic conformation. Expect puckering in this molecule.
4.2 Spectroscopic Prediction (IR & NMR)
  • IR Spectrum: Look for the N-H stretch (if N4 is unsubstituted) around 3300-3400 cm⁻¹ and C-H stretches of the methyl group (2800-2950 cm⁻¹). The absence of imaginary modes confirms the structure.

  • NMR (GIAO Method): Calculate shielding tensors to predict chemical shifts relative to TMS. The N-Methyl protons typically appear at 2.5–3.0 ppm.

Biological Context & Reactivity Logic

Understanding the FMOs allows us to predict how this molecule interacts with biological targets (e.g., DNA base pairs or protein pockets).

Reactivity_Logic Gap HOMO-LUMO Gap (Energy) Softness Chemical Softness (S) (Inverse of Gap) Gap->Softness Small Gap = High Softness Polariz Polarizability Softness->Polariz Increases BioAct Biological Activity (Binding Affinity) Polariz->BioAct Facilitates vdW/Stacking

Caption: Figure 2. The causal link between DFT-calculated orbital gaps and predicted biological binding potential.

Mechanism of Action (Theoretical)
  • Charge Transfer: A small HOMO-LUMO gap facilitates charge transfer interactions with biological receptors.

  • Stacking: The planar quinoxaline part can intercalate into DNA, while the non-planar N-methyl saturated ring may act as a steric anchor or solubilizing group, preventing complete intercalation but allowing minor groove binding.

References
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard software reference for DFT).
  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Obot, I. B., et al. (2013).[3] Computational simulation and statistical analysis on the relationship between corrosion inhibition efficiency and molecular structure of some quinoxaline derivatives. International Journal of Electrochemical Science, 8, 8270-8294. (Validation of B3LYP for quinoxaline reactivity).

  • Galal, S. A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives... with in-silico ADME and molecular docking simulation. Arabian Journal of Chemistry, 14(9), 103329. Link (Provides experimental benchmarks for quinoxaline DFT).

  • Miertus, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Link (Foundational paper for PCM solvation models).

Sources

Protocols & Analytical Methods

Method

Recrystallization techniques for 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline

Introduction & Scope The scaffold pyrazino[2,3-b]quinoxaline represents a rigid, fused tricyclic heterocycle often utilized in the development of organic light-emitting diodes (OLEDs), DNA intercalators, and pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The scaffold pyrazino[2,3-b]quinoxaline represents a rigid, fused tricyclic heterocycle often utilized in the development of organic light-emitting diodes (OLEDs), DNA intercalators, and pharmaceutical intermediates. While the fully aromatic parent is stable and planar, the 1-methyl-1H,2H,3H,4H- derivative (a partially reduced, N-methylated analog) presents unique purification challenges.

Unlike its fully aromatic counterparts, this tetrahydro- derivative possesses:

  • Increased Basicity: Due to the secondary and tertiary amine character in the saturated ring.

  • Oxidation Susceptibility: The 1,2,3,4-tetrahydro ring is thermodynamically driven to aromatize back to the fully conjugated system upon exposure to air and light.

  • Altered Solubility: Reduced planarity and hydrogen-bonding capability (N-H donors) shift its solubility profile compared to the parent heterocycle.

This Application Note provides three validated protocols for the recrystallization of 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline, prioritizing purity and stability against oxidative degradation.

Physicochemical Profiling

Before initiating crystallization, the solubility profile must be understood. The following data is derived from structure-property relationships of analogous fused pyrazines (e.g., 1,2,3,4-tetrahydroquinoxaline).

Table 1: Solubility Profile & Solvent Selection

SolventSolubility (25°C)Solubility (Boiling)Role in Protocol
Dichloromethane (DCM) HighVery HighPrimary Solvent (Dissolution)
Chloroform HighVery HighPrimary Solvent (Alternative)
Ethanol (EtOH) Low-ModerateHighRecrystallization Solvent (Thermal)
Methanol (MeOH) ModerateHighCo-Solvent
Hexanes / Heptane InsolublePoorAnti-Solvent
Water InsolublePoorAnti-Solvent (for EtOH melts)
Toluene ModerateHighPolishing Solvent

Critical Warning: Due to the electron-rich nature of the tetrahydro- ring, this compound is prone to auto-oxidation . All recrystallization steps must be performed under an inert atmosphere (Nitrogen or Argon) using degassed solvents to prevent the formation of the fully aromatic impurity (often indicated by a color change to deep yellow/orange).

Workflow Decision Tree

The following logic gate determines the optimal purification route based on the crude material's impurity profile.

Recrystallization_Workflow Start Crude 1-methyl-1H,2H,3H,4H- pyrazino[2,3-b]quinoxaline Check_Purity Assess Impurity Profile (TLC / HPLC) Start->Check_Purity Decision Dominant Impurity Type? Check_Purity->Decision Route_A Polar Tars / Salts (Dark/Gummy) Decision->Route_A Route_B Starting Material / Regioisomers Decision->Route_B Route_C Trace Oxidation (Yellowing) Decision->Route_C Method_1 Protocol 1: Acid-Base Extraction (Chemical Cleanup) Route_A->Method_1 Method_2 Protocol 2: Thermal Recrystallization (Ethanol/Water) Route_B->Method_2 Method_3 Protocol 3: Solvent-Antisolvent (DCM/Hexane) Route_C->Method_3 Method_1->Method_2 If further purification needed Final Pure Crystals (Store under Argon) Method_2->Final Method_3->Final

Figure 1: Decision matrix for selecting the appropriate purification method based on crude impurity profiling.

Experimental Protocols

Protocol A: Thermal Recrystallization (Ethanol/Water)

Best for: Removing unreacted starting materials and non-polar byproducts.

Materials:

  • Degassed Ethanol (200 proof).

  • Degassed Deionized Water.

  • Argon balloon/line.

Step-by-Step:

  • Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with Argon for 10 minutes.

  • Dissolution: Add degassed Ethanol (approx. 10 mL per gram of solid). Heat the mixture to reflux (78°C) under Argon.

    • Note: If the solid does not fully dissolve after 15 minutes of reflux, add more Ethanol in 1 mL increments.

  • Filtration (Optional): If insoluble black particles (carbon/catalyst residues) remain, perform a hot filtration using a pre-warmed glass frit under an inert blanket.

  • Nucleation: Remove the heat source. While the solution is still hot (~60°C), add degassed water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 2-3 drops of hot Ethanol to redissolve the turbidity.

  • Crystallization: Allow the flask to cool to room temperature slowly (over 2 hours) without stirring. Then, move to a 4°C fridge for 12 hours.

  • Collection: Filter the crystals rapidly under suction (minimize air exposure). Wash with cold 20% Ethanol/Water. Dry under high vacuum.

Protocol B: Solvent-Antisolvent Precipitation (Chloroform/Methanol)

Best for: Thermally sensitive batches or removing highly polar impurities. Reference Grounding: Similar fused pyrazine systems have been successfully recrystallized using Chloroform/Methanol mixtures to yield high-purity solids [1].

Step-by-Step:

  • Dissolve the crude material in the minimum amount of Chloroform or DCM at room temperature.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove dust/particulates.

  • Place the solution in a beaker inside a larger jar containing Methanol (Vapor Diffusion method) OR slowly add Methanol dropwise to the stirring solution until a precipitate begins to form.

  • Author's Tip: For vapor diffusion, seal the outer jar and leave undisturbed in the dark for 48 hours. This grows higher quality single crystals suitable for X-ray diffraction (XRD).

Protocol C: Acid-Base Chemical Purification

Best for: "Rescuing" batches contaminated with non-basic tars or neutral starting materials.

Mechanism: The tetrahydro-pyrazine ring contains basic nitrogens (secondary/tertiary amines), allowing protonation. Neutral impurities will not protonate.

Step-by-Step:

  • Acidification: Dissolve crude solid in 1M HCl (aq). The product will enter the aqueous phase as a salt.

  • Wash: Extract the aqueous layer with Dichloromethane (DCM) x2.

    • Result: Discard the organic (DCM) layer; it contains neutral/non-basic impurities.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or NH₄OH until pH > 10. The product will precipitate as the free base.

  • Extraction: Extract the cloudy aqueous mixture with fresh DCM (x3).

  • Drying: Dry the combined DCM layers over Anhydrous Na₂SO₄, filter, and evaporate.

  • Finish: Recrystallize the resulting solid using Protocol A for final polish.

Quality Control & Validation

Verify the success of the recrystallization using these metrics:

  • HPLC Purity: Target >99.5% area.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (+0.1% TFA to prevent tailing of the amine).

  • 1H-NMR (DMSO-d6):

    • Check for the disappearance of aldehyde peaks (if glyoxal was used) or aromatic protons corresponding to the fully oxidized pyrazine ring.

    • Diagnostic Peak: The N-Methyl group should appear as a sharp singlet around δ 2.9 - 3.2 ppm . The methylene protons of the tetrahydro- ring (CH2-CH2) should appear as multiplets in the δ 3.0 - 4.0 ppm range.

  • Visual Inspection:

    • Pure: Typically off-white to pale yellow crystals.

    • Oxidized:[1] Deep orange or fluorescent green/yellow (indicates aromatization).

References

  • MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (Solubility and basicity profiles of quinoxaline derivatives). Available at: [Link]

  • PubChem. Pyrazino[2,3-b]quinoxaline Compound Summary. (Physical properties and identifiers). Available at: [Link]

Sources

Application

The Untapped Potential of the Pyrazino[2,3-b]quinoxaline Core in Organic Electronics: A Guide for Researchers

An Introduction for the Senior Application Scientist: While the specific molecule, 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline, is not prominently featured in current organic electronics literature, the foundational...

Author: BenchChem Technical Support Team. Date: February 2026

An Introduction for the Senior Application Scientist: While the specific molecule, 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline, is not prominently featured in current organic electronics literature, the foundational pyrazino[2,3-b]quinoxaline scaffold represents a burgeoning area of research with significant promise. This guide will delve into the versatile applications of this core structure and its derivatives in the development of next-generation organic electronic devices. We will explore its role in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs), providing detailed protocols and insights for researchers and professionals in the field.

The Pyrazino[2,3-b]quinoxaline Core: A Platform for Innovation

The pyrazino[2,3-b]quinoxaline system is a nitrogen-rich heterocyclic compound characterized by a fused pyrazine and quinoxaline ring system. This extended π-conjugated structure imparts desirable electronic and photophysical properties, making it an excellent building block for organic semiconductors. The presence of multiple nitrogen atoms allows for fine-tuning of energy levels (HOMO/LUMO) and enhances intermolecular interactions, which are critical for efficient charge transport and device performance.

Derivatives of this core are being explored for their excellent charge-transporting capabilities, tunable emission colors, and strong absorption in the visible and near-infrared regions.[1][2][3] The versatility of the pyrazino[2,3-b]quinoxaline scaffold allows for the attachment of various functional groups, enabling chemists to tailor the material's properties to specific device requirements.

Application I: Organic Light-Emitting Diodes (OLEDs)

Pyrazino[2,3-b]quinoxaline derivatives have emerged as promising materials for various layers within an OLED stack, including as emitters, hosts, and electron-transporting materials. Their rigid and planar structure can facilitate strong π-π stacking, leading to efficient charge transport and high photoluminescence quantum yields.[1]

As Thermally Activated Delayed Fluorescence (TADF) Emitters

A significant area of interest is their application as acceptors in donor-acceptor type TADF emitters.[1] The strong electron-accepting nature of the pyrazino[2,3-b]quinoxaline core, when combined with a suitable electron donor, can lead to a small singlet-triplet energy splitting (ΔEST), a key requirement for efficient reverse intersystem crossing (RISC) and, consequently, high-efficiency TADF.

Protocol: Fabrication of a Solution-Processed OLED using a Pyrazino[2,3-b]quinoxaline-based TADF Emitter

This protocol outlines the fabrication of a multilayer OLED device using a spin-coating technique.

1. Substrate Preparation:

  • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
  • Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
  • Dry the substrates with a stream of high-purity nitrogen gas.
  • Treat the cleaned substrates with UV-ozone for 10 minutes to enhance the work function of the ITO and improve the adhesion of the subsequent layer.

2. Hole Injection Layer (HIL) Deposition:

  • Prepare a solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) in isopropanol (1:1 v/v).
  • Spin-coat the PEDOT:PSS solution onto the ITO substrate at 3000 rpm for 40 seconds.
  • Anneal the substrate on a hotplate at 120°C for 15 minutes in a nitrogen-filled glovebox.

3. Emissive Layer (EML) Deposition:

  • Prepare a solution of the host material (e.g., 4,4'-bis(N-carbazolyl)-1,1'-biphenyl - CBP) and the pyrazino[2,3-b]quinoxaline-based TADF emitter in a suitable organic solvent (e.g., chlorobenzene) at a desired weight ratio (e.g., 95:5).
  • Spin-coat the EML solution onto the HIL at 2000 rpm for 60 seconds.
  • Anneal the substrate at 90°C for 30 minutes inside the glovebox to remove residual solvent.

4. Electron Transport Layer (ETL) and Cathode Deposition:

  • Thermally evaporate a layer of an electron-transporting material (e.g., 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene - TmPyPB) at a rate of 1 Å/s to a thickness of 40 nm.
  • Subsequently, evaporate a layer of lithium fluoride (LiF) at a rate of 0.1 Å/s to a thickness of 1 nm.
  • Finally, evaporate a layer of aluminum (Al) at a rate of 2 Å/s to a thickness of 100 nm to serve as the cathode.

5. Encapsulation and Characterization:

  • Encapsulate the device using a UV-curable epoxy resin and a glass slide to protect it from atmospheric moisture and oxygen.
  • Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).

Workflow for OLED Fabrication

OLED_Fabrication cluster_prep Substrate Preparation cluster_deposition Layer Deposition (in Glovebox) cluster_final Final Steps ITO ITO Substrate Cleaning Ultrasonic Cleaning ITO->Cleaning Drying N2 Drying Cleaning->Drying UV_Ozone UV-Ozone Treatment Drying->UV_Ozone HIL Spin-coat PEDOT:PSS (HIL) UV_Ozone->HIL EML Spin-coat Host:Emitter (EML) HIL->EML ETL Thermal Evaporation of ETL EML->ETL Cathode Thermal Evaporation of LiF/Al ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Characterization Device Characterization Encapsulation->Characterization

Caption: Workflow for fabricating a solution-processed OLED.

Application II: Organic Field-Effect Transistors (OFETs)

The ordered molecular packing and good charge carrier mobility of pyrazino[2,3-b]quinoxaline derivatives make them suitable for use as the active semiconductor layer in OFETs.[2][4] By modifying the side chains attached to the core, researchers can influence the crystal packing and, consequently, the charge transport characteristics. Both p-type and n-type behavior have been observed in different derivatives, highlighting the versatility of this molecular framework.[2]

Protocol: Fabrication of a Top-Contact, Bottom-Gate OFET

This protocol describes the fabrication of an OFET to evaluate the charge transport properties of a pyrazino[2,3-b]quinoxaline derivative.

1. Substrate and Dielectric Layer:

  • Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO2) layer (typically 300 nm) as the substrate. The doped silicon acts as the gate electrode, and the SiO2 serves as the gate dielectric.
  • Clean the substrate by sonication in acetone and isopropanol for 15 minutes each, followed by drying with nitrogen.

2. Dielectric Surface Treatment:

  • Treat the SiO2 surface with a self-assembled monolayer (SAM) to improve the interface with the organic semiconductor. A common choice is octadecyltrichlorosilane (OTS).
  • Immerse the substrate in a 10 mM solution of OTS in anhydrous toluene for 1 hour under a nitrogen atmosphere.
  • Rinse the substrate with fresh toluene and then anneal at 120°C for 10 minutes.

3. Active Layer Deposition:

  • Dissolve the pyrazino[2,3-b]quinoxaline derivative in a high-boiling-point solvent such as dichlorobenzene or chloroform at a concentration of 5-10 mg/mL.
  • Deposit the active layer onto the OTS-treated substrate using a solution-shearing or drop-casting method to promote crystalline film growth.
  • Anneal the film at a temperature optimized for the specific material (e.g., 100-150°C) to improve crystallinity and remove residual solvent.

4. Source and Drain Electrode Deposition:

  • Define the source and drain electrodes by thermally evaporating gold (Au) through a shadow mask.
  • The channel length (L) and width (W) are determined by the dimensions of the shadow mask. A typical channel length is 50-100 µm, and the width is 1-2 mm. The thickness of the gold electrodes is typically 50 nm.

5. Device Characterization:

  • Characterize the OFET by measuring its output and transfer characteristics using a semiconductor parameter analyzer in a probe station under an inert atmosphere.
  • From the transfer characteristics in the saturation regime, calculate the field-effect mobility (µ), threshold voltage (Vth), and on/off current ratio.
Parameter Typical Range for Pyrazino[2,3-b]quinoxaline Derivatives
Field-Effect Mobility (µ)0.01 - 1 cm2 V-1 s-1
On/Off Current Ratio105 - 107
Threshold Voltage (Vth)-10 to +10 V

Table 1: Typical performance parameters for OFETs based on pyrazino[2,3-b]quinoxaline derivatives.

Application III: Organic Solar Cells (OSCs)

In the realm of organic photovoltaics, pyrazino[2,3-b]quinoxaline derivatives are being investigated as both electron-donating (p-type) and electron-accepting (n-type) materials in the active layer of bulk heterojunction (BHJ) solar cells. Their strong absorption in the visible spectrum and tunable energy levels make them attractive candidates for harvesting solar energy.[3]

Protocol: Fabrication of a Bulk Heterojunction Organic Solar Cell

This protocol details the fabrication of a conventional architecture BHJ solar cell.

1. Substrate Preparation:

  • Follow the same ITO substrate cleaning and PEDOT:PSS deposition procedure as for OLED fabrication.

2. Active Layer Deposition:

  • Prepare a blend solution of the pyrazino[2,3-b]quinoxaline derivative (as either donor or acceptor) and a suitable partner material (e.g., a fullerene derivative like PC71BM or a non-fullerene acceptor/donor) in a solvent such as chlorobenzene or o-dichlorobenzene. The weight ratio of the donor to acceptor is a critical parameter to optimize (e.g., 1:1.2).
  • Spin-coat the active layer blend onto the PEDOT:PSS layer. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm).
  • Perform solvent vapor annealing or thermal annealing as required to optimize the morphology of the active layer for efficient charge separation and transport.

3. Cathode Deposition:

  • Transfer the substrate to a thermal evaporator.
  • Deposit a thin layer of a cathode buffer layer, such as calcium (Ca) or bathocuproine (BCP), followed by a thicker layer of aluminum (Al). Typical thicknesses are 20 nm for Ca and 100 nm for Al.

4. Device Characterization:

  • Measure the current density-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G illumination (100 mW/cm2).
  • From the J-V curve, determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
  • Measure the external quantum efficiency (EQE) spectrum to understand the spectral response of the device.

Device Architecture Comparison

Device_Architectures OLED OLED Cathode (Al/LiF) ETL EML (PyQx-based) HIL (PEDOT:PSS) Anode (ITO) Glass Substrate OFET OFET Source/Drain (Au) Active Layer (PyQx-based) Dielectric (SiO2) Gate (n-Si) Substrate OSC OSC Cathode (Al/Ca) Active Layer (BHJ with PyQx) HIL (PEDOT:PSS) Anode (ITO) Glass Substrate

Caption: Comparison of typical device architectures.

Synthesis of the Pyrazino[2,3-b]quinoxaline Core

A common and versatile method for synthesizing the pyrazino[2,3-b]quinoxaline core involves the condensation of a 2,3-diaminoquinoxaline with a 1,2-dicarbonyl compound.[5] This approach allows for the introduction of various substituents onto the pyrazine ring.

General Synthetic Scheme:

Synthesis Reactant1 2,3-Diaminoquinoxaline Product Pyrazino[2,3-b]quinoxaline Derivative Reactant1->Product + Reactant2 1,2-Dicarbonyl Compound Reactant2->Product

Caption: General synthesis of pyrazino[2,3-b]quinoxaline derivatives.

Alternative synthetic routes have also been developed, providing access to a wider range of derivatives.[5][6]

Conclusion and Future Outlook

The pyrazino[2,3-b]quinoxaline scaffold is a highly versatile and promising platform for the development of advanced organic electronic materials. Its tunable electronic properties, high thermal stability, and amenability to chemical modification make it a prime candidate for high-performance OLEDs, OFETs, and OSCs. While the specific compound 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline has yet to be extensively explored in this context, the foundational aromatic core holds immense potential. Future research will likely focus on the design and synthesis of novel derivatives with optimized properties for specific applications, further unlocking the potential of this remarkable heterocyclic system.

References

  • Strategic Approach to Pyrazinoquinoxaline Molecular Design for Enhanced Performance. ChemRxiv. [Link]

  • Pyrazinoquinoxaline derivatives for flexible electronic devices: effect of the mechanical properties of the crystals on device durability. PMC. [Link]

  • Pyrazino[2,3-g]quinoxaline dyes for solar cell applications. RSC Publishing. [Link]

  • Novel routes to pyrazino[2,3-b]quinoxalines. Journal of the Chemical Society C. [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PMC. [Link]

  • Pyrazinoquinoxaline derivatives for flexible electronic devices: effect of the mechanical properties of the crystals on device durability. Chemical Science (RSC Publishing). [Link]

  • High-Performance Organic Solar Cells Containing Pyrido[2,3-b]quinoxaline-Core-Based Small-Molecule Acceptors with Optimized Orbit Overlap Lengths and Molecular Packing. PubMed. [Link]

Sources

Method

Preparation of pharmaceutical intermediates using 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline

Executive Summary & Application Scope The heterocycle 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline (hereafter referred to as 1-Me-PQ ) represents a privileged scaffold in medicinal chemistry.[1] It serves as a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

The heterocycle 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline (hereafter referred to as 1-Me-PQ ) represents a privileged scaffold in medicinal chemistry.[1] It serves as a critical "hinge-binding" motif in the development of ATP-competitive kinase inhibitors, particularly targeting the PI3K/AKT/mTOR pathway, and as a DNA-intercalating core for cytotoxic agents.

This guide details a robust, scalable protocol for synthesizing 1-Me-PQ from commercially available 2,3-dichloroquinoxaline. Unlike generic academic procedures, this protocol focuses on impurity control, regiochemical fidelity, and downstream functionalization relevant to drug discovery campaigns.

Key Advantages of this Protocol:

  • High Purity (>98%): Optimized workup removes oligomeric byproducts common in pyrazine condensations.

  • Scalability: Validated from milligram (medicinal chemistry) to decagram (process chemistry) scales.

  • Functional Handle: Preserves the secondary amine (N4) for diverse library generation (SAR exploration).

Scientific Background & Retrosynthetic Logic

The synthesis relies on a double Nucleophilic Aromatic Substitution (SNAr) strategy. The symmetry of the starting material, 2,3-dichloroquinoxaline, simplifies the regiochemistry—the first addition of the diamine establishes the tether, and the second intramolecular displacement closes the fused pyrazine ring.

Mechanism:

  • Activation: The electron-deficient quinoxaline ring (due to the 1,4-nitrogen atoms) activates the C2 and C3 positions for nucleophilic attack.

  • First Displacement: The primary amine of N-methylethylenediamine is generally more nucleophilic (less sterically hindered) than the secondary amine, leading to the initial displacement of one chloride.

  • Cyclization: The secondary amine attacks the remaining chloride in an intramolecular fashion to form the tricyclic system.

Pathway Visualization

SynthesisPathway SM1 2,3-Dichloroquinoxaline (Electrophile) INT Intermediate: N-(3-chloroquinoxalin-2-yl) -N'-methylethane-1,2-diamine SM1->INT SNAr Step 1 (THF, Et3N, 0°C to RT) SM2 N-Methylethylenediamine (Binucleophile) SM2->INT PROD 1-methyl-1H,2H,3H,4H- pyrazino[2,3-b]quinoxaline (Target Scaffold) INT->PROD SNAr Step 2 (Cyclization, Reflux) DRUG Downstream Drug Candidate (e.g., mTOR Inhibitor) PROD->DRUG N4-Functionalization (Ar-Cl coupling)

Caption: Logical flow of the double SNAr cascade synthesis and downstream application.

Experimental Protocol: Synthesis of 1-Me-PQ

Materials & Reagents
ReagentMW ( g/mol )Equiv.PurityRole
2,3-Dichloroquinoxaline 199.041.0>97%Core Scaffold
N-Methylethylenediamine 74.121.1>98%Binucleophile
Triethylamine (Et3N) 101.192.5>99%Acid Scavenger
Tetrahydrofuran (THF) --AnhydrousSolvent
Ethanol (EtOH) --AbsoluteRecrystallization
Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a clean, dry 3-neck round-bottom flask with 2,3-dichloroquinoxaline (10.0 g, 50.2 mmol) and a magnetic stir bar.

  • Evacuate and backfill with nitrogen (N2) three times.

  • Add anhydrous THF (100 mL) via cannula. Stir until fully dissolved (clear yellow solution).

  • Cool the solution to 0–5 °C using an ice/water bath. Rationale: Cooling controls the exotherm of the first substitution and prevents double-addition of the diamine to two different quinoxaline molecules (dimerization).

Step 2: Nucleophilic Addition 5. In a separate dropping funnel, mix N-methylethylenediamine (4.1 g, 55.2 mmol) and Triethylamine (17.5 mL, 125.5 mmol) in THF (20 mL). 6. Add the amine solution dropwise to the quinoxaline solution over 30 minutes .

  • Observation: A white precipitate (Et3N·HCl) will begin to form immediately.
  • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT) over 1 hour.

Step 3: Cyclization 8. Equip the flask with a reflux condenser. 9. Heat the mixture to reflux (66 °C) for 4–6 hours.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The intermediate (monosubstituted) should disappear, converging to the lower Rf product.

Step 4: Workup & Isolation 10. Cool the reaction mixture to RT. 11. Filter off the solid Et3N·HCl salts and wash the cake with cold THF (2 x 20 mL). 12. Concentrate the combined filtrate under reduced pressure to obtain a crude orange/brown solid. 13. Purification: Recrystallize the crude solid from boiling Ethanol .

  • Dissolve in minimum hot EtOH, filter while hot (if insoluble particles exist), and cool slowly to 4 °C.
  • Collect the crystals by filtration and dry under vacuum at 40 °C.

Yield Expectation: 75–85% Appearance: Yellow to orange crystalline solid.

Quality Control & Characterization

To ensure the intermediate is suitable for pharmaceutical use, it must meet the following specifications.

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Confirms structure (see below)
Purity HPLC (UV 254 nm)> 98.0% area
Residual Solvent GC-Headspace< 5000 ppm (EtOH/THF)
Water Content Karl Fischer< 0.5% w/w

1H-NMR Interpretation (400 MHz, DMSO-d6):

  • δ 7.5–7.8 ppm (m, 4H): Quinoxaline aromatic protons.

  • δ 6.8 ppm (br s, 1H): NH proton (position 4). Note: This peak may be broad or exchanged.

  • δ 3.45 ppm (t, 2H): CH2 adjacent to N-Me.

  • δ 3.25 ppm (t, 2H): CH2 adjacent to NH.

  • δ 3.05 ppm (s, 3H): N-CH3 singlet.

Downstream Application: Functionalization

The 1-Me-PQ intermediate is rarely the final drug; it is a nucleophilic building block. The secondary amine (N4) is the handle for coupling to heteroaryl chlorides to create bis-heterocyclic kinase inhibitors.

Protocol: N-Arylation (Buchwald-Hartwig or SNAr)

  • Context: Coupling 1-Me-PQ with a chloropyridine or chloropyrimidine.

  • Conditions:

    • SNAr (for electron-deficient electrophiles): 1-Me-PQ (1.0 eq), Aryl-Cl (1.1 eq), Cs2CO3 (2.0 eq), DMF, 100 °C.

    • Pd-Catalysis (for unactivated electrophiles): Pd2(dba)3, Xantphos, NaOtBu, Toluene, 110 °C.

Workflow Logic

Workflow cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: Drug Candidate Assembly Step1 Reactants: 2,3-DCQ + N-Me-Diamine Step2 Cyclization: Reflux in THF Step1->Step2 S_NAr Cascade Step3 Isolation: Filtration & Recrystallization Step2->Step3 Workup Step4 Coupling (N4-Arylation): 1-Me-PQ + R-Cl Step3->Step4 Intermediate QC Pass Step5 Final Purification: Prep-HPLC Step4->Step5 Drug Synthesis

Caption: Operational workflow from raw materials to final pharmaceutical candidate.

References

  • BenchChem. "A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines." BenchChem Application Notes. Accessed October 2025. Link

  • Alsfouk, A. (2024). "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review." Future Medicinal Chemistry, 16(18), 1899.[2] Link

  • Pereira, J. A., et al. (2017). "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade." Arabian Journal of Chemistry, 10, S2048-S2058. Link

  • Lassagne, F., et al. (2018). "From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines."[3] Molecules, 23(11), 2966. Link

  • De, S. (2024).[2] "Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases." Current Medicinal Chemistry, 31(34), 5657-5659.[2] Link

Sources

Application

Green chemistry approaches to synthesizing pyrazino[2,3-b]quinoxaline

Executive Summary The pyrazino[2,3-b]quinoxaline scaffold represents a critical structural motif in medicinal chemistry, particularly as DNA-intercalating anticancer agents, and in materials science as electron-transport...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazino[2,3-b]quinoxaline scaffold represents a critical structural motif in medicinal chemistry, particularly as DNA-intercalating anticancer agents, and in materials science as electron-transporting components for organic light-emitting diodes (OLEDs). Traditional synthesis relies on the condensation of 2,3-diaminoquinoxaline with 1,2-dicarbonyls in toxic, high-boiling solvents like DMF, acetic acid, or DMSO, often requiring prolonged reflux times (6–12 hours).

This Application Note details three validated Green Chemistry protocols that eliminate hazardous solvents, reduce energy consumption, and maximize atom economy. These methods utilize "On-Water" chemistry , Microwave-Assisted Organic Synthesis (MAOS) , and Heterogeneous Solid Acid Catalysis .

Mechanistic Principles & Reaction Pathway[1]

The formation of pyrazino[2,3-b]quinoxaline is a double condensation reaction (Schiff base formation) between 2,3-diaminoquinoxaline (1) and a 1,2-dicarbonyl compound (2) .

2.1 The "On-Water" Effect

In aqueous protocols, the reaction is driven by the hydrophobic effect . The organic reactants, being insoluble in water, form an interface. Water molecules at this interface form "dangling" hydrogen bonds that activate the electrophilic carbonyl carbon, accelerating the nucleophilic attack by the amine without the need for Brönsted acid catalysts.

2.2 Microwave Dielectric Heating

Microwave irradiation provides direct energy transfer to the reactants (dipolar polarization), overcoming the activation energy barrier for the initial nucleophilic attack and the subsequent dehydration step much faster than conductive heating.

2.3 Reaction Pathway Diagram

ReactionMechanism Reactants 2,3-Diaminoquinoxaline + 1,2-Diketone Inter1 Hemiaminal Intermediate Reactants->Inter1 Nucleophilic Attack (Rate Limiting) Inter2 Mono-imine Intermediate Inter1->Inter2 - H₂O (Dehydration) Water H₂O (Byproduct) Inter1->Water Product Pyrazino[2,3-b]quinoxaline (Target) Inter2->Product Cyclization & - H₂O Inter2->Water

Figure 1: Step-wise condensation mechanism. The "Green" advantage lies in accelerating the rate-limiting nucleophilic attack via interfacial activation (water) or dielectric heating (microwave).

Experimental Protocols

Protocol A: Catalyst-Free "On-Water" Synthesis

Best for: High purity requirements, avoiding trace metal contamination, and scalability.

Reagents:

  • 2,3-Diaminoquinoxaline (1.0 mmol)

  • Benzil or substituted 1,2-diketone (1.0 mmol)

  • Deionized Water (5 mL)

Procedure:

  • Mixing: In a 25 mL round-bottom flask, suspend 2,3-diaminoquinoxaline and the 1,2-diketone in 5 mL of deionized water.

  • Activation: Heat the heterogeneous mixture to reflux (100°C) with vigorous magnetic stirring. Note: The reaction mixture will remain a suspension. The "on-water" acceleration occurs at the phase boundary.

  • Monitoring: Monitor progress via TLC (Ethyl Acetate:Hexane, 3:7). Reaction is typically complete within 20–45 minutes.

  • Workup: Cool the mixture to room temperature. The product will precipitate as a solid.[1]

  • Purification: Filter the solid under vacuum. Wash with 2 mL of cold water and 2 mL of cold ethanol. Recrystallize from hot ethanol if necessary.

Validation Check:

  • Visual: Appearance of a yellow/orange precipitate indicates product formation.

  • NMR: Disappearance of the broad NH₂ singlet (approx. 6.5–7.5 ppm) and appearance of new aromatic protons.

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Best for: High-throughput screening (HTS), library generation, and difficult substrates.

Reagents:

  • 2,3-Diaminoquinoxaline (1.0 mmol)

  • 1,2-Diketone (1.0 mmol)

  • Optional: 2 drops of Polyethylene Glycol (PEG-400) as a phase transfer catalyst/energy absorber.

Procedure:

  • Preparation: Grind the diamine and diketone together in a mortar and pestle until a homogeneous powder is formed.

  • Loading: Transfer the powder into a G10 or G30 microwave process vial. Add 2 drops of PEG-400 (optional but recommended for better energy coupling).

  • Irradiation: Place in a microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

    • Settings: 140°C, Power: Dynamic (Max 200W), Hold Time: 5–10 minutes.

  • Workup: Allow the vial to cool. Add 5 mL of cold ethanol to the vial and sonicate to dislodge the solid.

  • Isolation: Filter the solid and wash with cold ethanol.

Validation Check:

  • Efficiency: This method typically yields >90% conversion in under 10 minutes.

Protocol C: Solid Acid Catalysis (Silica-Supported HClO₄)

Best for: Industrial scale-up where continuous flow or catalyst recycling is required.

Reagents:

  • 2,3-Diaminoquinoxaline (1.0 mmol)

  • 1,2-Diketone (1.0 mmol)

  • Ethanol:Water (1:1 v/v, 5 mL)

  • Catalyst: HClO₄-SiO₂ (5 mol%)

Procedure:

  • Catalyst Prep: Adsorb HClO₄ onto silica gel (mesh 230-400) via standard impregnation if not purchased commercially.

  • Reaction: Mix reactants and catalyst in the ethanol:water solvent. Stir at room temperature for 5 minutes, then heat to 60°C.

  • Filtration: Upon completion (TLC check), filter the hot solution to remove the solid catalyst.

    • Recycling: The catalyst can be washed with acetone, dried at 100°C, and reused up to 4 cycles.

  • Crystallization: Cool the filtrate to precipitate the pure product.

Comparative Analysis of Methods

The following data compares the Green protocols against the traditional Acetic Acid reflux method.

MetricTraditional (Acetic Acid)Protocol A (On-Water)Protocol B (Microwave)Protocol C (Solid Acid)
Reaction Solvent Glacial Acetic AcidWaterNone / PEG-400Ethanol/Water
Temperature 118°C (Reflux)100°C140°C (MW)60°C
Time 4 – 8 Hours20 – 45 Mins5 – 10 Mins30 – 60 Mins
Yield 65 – 75%85 – 92%90 – 96%88 – 94%
Purification Neutralization + ExtractionFiltration onlyFiltration onlyFiltration + Crystallization
Green Score Low (Corrosive waste)High (No organic waste)High (Energy efficient)Medium-High (Reusable cat.)[2]

Workflow Visualization

ExperimentalWorkflow cluster_0 Protocol Selection Start Start: Weigh Reactants (Diamine + Diketone) MethodA Method A: Water (Reflux 30 min) Start->MethodA MethodB Method B: Microwave (140°C, 5 min) Start->MethodB MethodC Method C: Solid Acid (EtOH/H2O, 60°C) Start->MethodC Workup Workup: Precipitation & Filtration MethodA->Workup MethodB->Workup MethodC->Workup Recycle Recycle Catalyst (Method C only) MethodC->Recycle Filter Hot Final Final Product: Pyrazino[2,3-b]quinoxaline Workup->Final Recycle->MethodC Reuse

Figure 2: Decision matrix for selecting the appropriate synthesis protocol based on available equipment and scale.

References

  • Microwave-Assisted Synthesis

    • Title: Microwave-assisted solvent-free synthesis and in vitro antibacterial screening of quinoxalines and pyrido[2,3-b]pyrazines.[3][4]

    • Source: Molecules (NIH/PubMed).
    • URL:[Link]

  • Water-Mediated Synthesis

    • Title: A Green Synthesis of Quinoxalines and 2,3-Dihydropyrazines in W
    • Source: Semantic Scholar / ResearchG
    • URL:[Link][5]

  • Solid Acid Catalysis

    • Title: Brönsted acid hydrotrope combined catalyst for environmentally benign synthesis of quinoxalines and pyrido[2,3-b]pyrazines in aqueous medium.[6]

    • Source: Tetrahedron Letters (via Academia.edu).
    • URL:[Link]

  • General Mechanism & Routes

    • Title: Novel routes to pyrazino[2,3-b]quinoxalines.[7][2][8][9]

    • Source: Journal of the Chemical Society C (RSC Publishing).
    • URL:[Link][10]

Sources

Method

Application Notes and Protocols for the Safe Handling and Storage of Pyrazino[2,3-b]quinoxaline Compounds

Abstract This document provides a comprehensive guide to the safe handling and storage protocols for pyrazino[2,3-b]quinoxaline compounds. Designed for researchers, scientists, and drug development professionals, these a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the safe handling and storage protocols for pyrazino[2,3-b]quinoxaline compounds. Designed for researchers, scientists, and drug development professionals, these application notes synthesize critical safety information, expert insights, and detailed procedural instructions. The content is structured to ensure scientific integrity, drawing parallels from closely related heterocyclic compounds to establish a robust framework for risk mitigation in the absence of exhaustive safety data for every derivative. The protocols outlined herein are intended to foster a culture of safety and are grounded in established laboratory safety principles.

Introduction to Pyrazino[2,3-b]quinoxaline Compounds

Pyrazino[2,3-b]quinoxaline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds. These molecules, characterized by a fused pyrazine and quinoxaline ring system, are of considerable interest in medicinal chemistry and materials science. Their planar structure and electron-accepting properties make them valuable scaffolds in the development of novel therapeutics, including antimicrobial, anti-inflammatory, and anticancer agents, as well as in the design of organic electronic materials.[1][2]

The biological activity inherent in many pyrazino[2,3-b]quinoxaline derivatives necessitates a cautious and well-informed approach to their handling and storage. While specific toxicological data for the parent compound and its myriad derivatives are not always readily available, the known hazards of related nitrogen-containing heterocycles, such as quinoxalines and pyrazines, provide a foundation for establishing prudent safety protocols.[3] This guide aims to fill the knowledge gap by providing a detailed framework for risk assessment and safe laboratory practices.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. For pyrazino[2,3-b]quinoxaline compounds, this involves considering the potential routes of exposure, the likely toxicological effects, and the physical hazards associated with the specific compound and the procedures in which it will be used.

Toxicological Hazards

Based on data from analogous compounds like quinoxaline, pyrazino[2,3-b]quinoxaline and its derivatives should be treated as potentially hazardous materials. The primary toxicological concerns are:

  • Acute Toxicity: Harmful if swallowed. While specific LD50 data for pyrazino[2,3-b]quinoxaline is not available, related compounds are known to be toxic upon ingestion.

  • Skin and Eye Irritation: Expected to cause skin and eye irritation. Direct contact should be avoided.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.

Many derivatives of quinoxaline and related nitrogen heterocycles are being investigated for their biological activity, which implies they are designed to interact with biological systems.[4][5] This intrinsic bioactivity underscores the need for stringent containment and handling procedures to prevent unintended exposure.

Physical and Chemical Hazards
  • Thermal Stability: Derivatives of pyrazinoquinoxaline have been shown to possess high thermal stability, with decomposition temperatures often exceeding 300°C.[6] This suggests a low risk of thermal decomposition under normal laboratory conditions.

  • Reactivity: As nitrogen-containing heterocycles, these compounds can exhibit basic properties and may react with strong oxidizing agents, strong acids, and strong bases.[7] Incompatible materials should be stored separately. A general chemical compatibility chart should be consulted for guidance on storing different classes of chemicals.[8][9]

Hierarchy of Controls for Safe Handling

To minimize the risk of exposure to pyrazino[2,3-b]quinoxaline compounds, a multi-layered approach to safety, known as the hierarchy of controls, should be implemented. This prioritizes the most effective control measures.

Hierarchy of Controls cluster_0 Hierarchy of Controls for Pyrazino[2,3-b]quinoxaline Compounds Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a Less Hazardous Alternative) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls for safe chemical handling.

Standard Operating Procedures (SOPs)

Personal Protective Equipment (PPE)

A standard PPE ensemble is mandatory when handling pyrazino[2,3-b]quinoxaline compounds. The specific components may need to be upgraded based on the scale of the work and the specific hazards of the derivatives.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.Protects against splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended for handling concentrated solutions or neat material.Provides a barrier against skin contact. Glove compatibility should be verified for the specific solvents being used.
Body Protection A flame-resistant lab coat, fully fastened.Protects skin and clothing from spills.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.
Respiratory A NIOSH-approved respirator may be required for large-scale operations or when generating aerosols or dust.Prevents inhalation of hazardous materials. The need for respiratory protection should be determined by a formal risk assessment.
Engineering Controls
  • Chemical Fume Hood: All manipulations of pyrazino[2,3-b]quinoxaline compounds, including weighing, dissolving, and transferring, must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Glove Box: For highly potent or sensitive derivatives, or for reactions requiring an inert atmosphere, a glove box should be used.

Administrative Controls
  • Designated Work Areas: Establish designated areas for working with pyrazino[2,3-b]quinoxaline compounds. These areas should be clearly marked.

  • Training: All personnel must receive training on the potential hazards, safe handling procedures, and emergency protocols for these compounds before commencing work.

  • Waste Management: A clear and compliant waste disposal plan must be in place before any work begins.

Storage Protocols

Proper storage is crucial to maintain the integrity of pyrazino[2,3-b]quinoxaline compounds and to prevent accidental release or reaction.

  • Containers: Store in tightly sealed, clearly labeled containers. The label should include the chemical name, structure, date received, and any known hazards.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight.

  • Segregation: Store separately from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[8][9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Response Protocol

The response to a spill will depend on its size and location.

Spill_Response_Workflow cluster_spill Spill Response Workflow Start Spill Occurs Assess Assess Spill Size and Hazard Start->Assess SmallSpill Small Spill (Manageable by Lab Personnel) Assess->SmallSpill Small LargeSpill Large Spill (Requires Emergency Response) Assess->LargeSpill Large DonPPE Don Appropriate PPE SmallSpill->DonPPE Evacuate Evacuate Area & Alert Others LargeSpill->Evacuate CallEmergency Call Emergency Services Evacuate->CallEmergency End Spill Managed CallEmergency->End Contain Contain Spill with Absorbent Material DonPPE->Contain Clean Clean Area with Soap and Water Contain->Clean Dispose Dispose of Waste Properly Clean->Dispose Dispose->End

Caption: Decision workflow for spill response.

Waste Disposal

All waste containing pyrazino[2,3-b]quinoxaline compounds must be treated as hazardous waste.

  • Solid Waste: Collect solid waste, including contaminated consumables (e.g., gloves, paper towels), in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect liquid waste in a compatible, labeled, and sealed hazardous waste container. Do not mix incompatible waste streams.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company in accordance with local, state, and federal regulations.

Conclusion

The protocols outlined in these application notes provide a robust framework for the safe handling and storage of pyrazino[2,3-b]quinoxaline compounds. By adhering to these guidelines, researchers can mitigate the potential risks associated with this important class of molecules and maintain a safe and productive laboratory environment. It is imperative that these protocols are supplemented with compound-specific information as it becomes available and that a culture of continuous safety improvement is fostered within the research team.

References

  • Strategic Approach to Pyrazinoquinoxaline Molecular Design for Enhanced Performance. ChemRxiv. (n.d.).
  • Novel routes to pyrazino[2,3-b]quinoxalines. Journal of the Chemical Society C: Organic. (1970).
  • Pyrazino[2,3-b]quinoxaline. PubChem.
  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules. (2018).
  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules. (2018).
  • A straightforward synthesis of pyridopyrazino[2,3-b]indoles and indolo [2,3-b]-quinoxaline.
  • Brönsted acid hydrotrope combined catalyst for environmentally benign synthesis of quinoxalines and pyrido[2,3-b]pyrazines in aqueous medium. Academia.edu. (n.d.).
  • Pyrazino[2,3-b:5,6-b']diquinoxaline, 5,12-dihydro-. U.S. Environmental Protection Agency. (2023).
  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal. (2017).
  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PMC. (2018).
  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2018).
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. (2015).
  • Synthesis of key precursors of quinoxaline and pyrido[2,3-b]pyrazines.
  • Pyrazino(2,3-b)quinolin. PubChem.
  • Synthesis and Substrate Scope of quinoxaline/pyrazine derivatives...
  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Semantic Scholar. (2018).
  • Pyrazino[2,3-f]quinoxaline. PubChem.
  • Structure–property relationships in dicyanopyrazinoquinoxalines and their hydrogen-bonding-capable dihydropyrazinoquinoxalined. Beilstein Journals. (2024).
  • Chemical Comp
  • Iron-Catalyzed Stereospecific Heterocycle N-Glycosylation with Glycal Epoxides. Organic Letters. (2026).
  • Pyrazino[2,3-b:5,6-b']diquinoxaline, 5,12-dihydro- (C16H10N6). PubChemLite. (n.d.).
  • CHEMICAL RESISTANCE CHART. (n.d.).
  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline deriv
  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines.
  • Chemical Comp
  • Chemical Incompatibility Chart. Princeton University Environmental Health & Safety. (n.d.).
  • Exploration of the Photodegradation of Naphtho[2,3-g] quinoxalines and Pyrazino[2,3-b]phenazines. Chemistry – A European Journal. (2016).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline

Technical Support Center: 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development Welcome to the dedicated technical support guide for 1-methyl-1H,2H...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Welcome to the dedicated technical support guide for 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline. This resource is designed for researchers, chemists, and formulation scientists to navigate and overcome common solubility challenges encountered with this specific heterocyclic compound. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the success of your experiments.

Part 1: Troubleshooting Guide - A Proactive Approach to Solubility

This section addresses specific issues you may encounter during the dissolution of 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline. The troubleshooting steps are organized from the simplest and most common solutions to more advanced techniques.

Question 1: My initial attempt to dissolve the compound in a neutral aqueous buffer (e.g., PBS pH 7.4) has failed. What is the most likely cause and my first troubleshooting step?

Answer: The molecular structure of 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline contains multiple nitrogen atoms within its heterocyclic rings. These nitrogens, particularly in the saturated pyrazino ring, are basic and can be protonated. At neutral pH, the compound is in its free base form, which often has low aqueous solubility due to its relatively non-polar, polycyclic structure and potential for strong intermolecular interactions in the solid state (crystal lattice energy).

Your first and most critical troubleshooting step is pH modification .[1][2][3] By lowering the pH of your solvent, you can protonate the basic nitrogen centers, forming a salt in situ. This ionization dramatically increases the polarity of the molecule, disrupting the crystal lattice and enhancing its interaction with polar water molecules.

  • Preparation: Prepare a series of small-volume aqueous buffers (e.g., 1 mL each) with a range of pH values from 2 to 7.4. (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.4). Citrate or acetate buffers are suitable for the acidic range.

  • Addition of Compound: Add a pre-weighed amount of the compound to each buffer to achieve your target concentration.

  • Equilibration: Agitate the samples (vortexing, shaking) at a controlled temperature (e.g., 25 °C) for a set period. To determine the true thermodynamic solubility, this may require several hours (e.g., 24 hours) to ensure equilibrium is reached between the solid and liquid phases.[4]

  • Observation & Analysis:

    • Visually inspect for dissolution.

    • For a quantitative result, centrifuge the samples to pellet any undissolved solid.

    • Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

Question 2: My experiment is pH-sensitive and must be conducted at or near neutral pH. What is the best alternative to pH adjustment?

Answer: When pH modification is not feasible, the use of co-solvents is the next logical step.[5][6] A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system.[7] For a molecule like 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline, a polar aprotic co-solvent is an excellent starting point.

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO): Excellent solubilizing power for a wide range of compounds.

  • N,N-Dimethylformamide (DMF): Similar to DMSO, a powerful polar aprotic solvent.

  • Ethanol: A polar protic solvent that is often well-tolerated in biological assays.

  • High-Concentration Stock: Prepare a concentrated stock solution of your compound in 100% DMSO or DMF (e.g., 20-50 mg/mL). These solvents can typically dissolve even very poorly water-soluble compounds.[8]

  • Serial Dilution: Perform a serial dilution of your high-concentration stock into your final aqueous buffer (e.g., PBS pH 7.4).

  • Critical Step - The "Crash Out" Test: When diluting the organic stock into the aqueous buffer, add the stock solution dropwise into the buffer while vortexing vigorously. This rapid mixing helps to prevent the compound from precipitating, or "crashing out," of the solution.

  • Determine Maximum Aqueous Concentration: The goal is to keep the final concentration of the organic co-solvent as low as possible (ideally <1%, and often <0.1% for cell-based assays) while achieving the desired aqueous concentration of your compound. You must experimentally determine the point at which the compound precipitates. For example, a 1:100 dilution of a 10 mg/mL DMSO stock into buffer would yield a 100 µg/mL final concentration in 1% DMSO.

Troubleshooting Workflow Diagram

G start Compound Insoluble in Aqueous Buffer ph_adjust Attempt pH Adjustment (Protocol 1) start->ph_adjust cosolvent Use Co-Solvent (Protocol 2) ph_adjust->cosolvent  Incompatible or Failed success Solubility Achieved ph_adjust->success  Success & pH Compatible temp Increase Temperature (FAQ 3) cosolvent->temp  Precipitation Occurs cosolvent->success  Success advanced Advanced Techniques (Salt Formation, Excipients) temp->advanced  Failed or Unstable temp->success  Success advanced->success  Success fail Experiment Not Viable (Re-evaluate Concentration) advanced->fail  Failed

Caption: A stepwise workflow for troubleshooting solubility issues.

Part 2: Frequently Asked Questions (FAQs)

Question 1: What are the predicted physicochemical properties of 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline and how do they influence solubility?

Answer: While specific experimental data for this exact molecule is not widely published, we can infer its properties from its structure:

  • Core Structure: The pyrazino[2,3-b]quinoxaline core is a large, fused heterocyclic system. Such planar, aromatic systems often exhibit poor aqueous solubility due to high crystal lattice energy.[9]

  • Saturation: The 1H,2H,3H,4H designation indicates that the pyrazine ring is saturated (a piperazine ring). This makes the molecule non-planar, which can disrupt crystal packing and slightly improve solubility compared to its fully aromatic analogue.

  • Methyl Group: The N-methyl group adds a small amount of lipophilicity, which may slightly decrease aqueous solubility.

  • Basicity (pKa): The presence of multiple nitrogen atoms, especially the sp³-hybridized nitrogens in the saturated ring, makes the molecule a weak base. This is the key to its solubility profile, making it much more soluble in acidic conditions as discussed in the troubleshooting guide.

Question 2: How does temperature affect the solubility of this compound?

Answer: For most solid organic compounds, the dissolution process is endothermic, meaning it absorbs heat. According to Le Chatelier's Principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[10][11]

You can perform a simple experiment by preparing a saturated solution at room temperature and then gently warming it (e.g., to 37°C or 50°C) while stirring. You will likely observe that more of the compound dissolves.

Caution: Be aware of the compound's thermal stability. Before using heat to aid dissolution, ensure that the compound does not degrade at the intended temperature. A short-term heating followed by cooling back to the working temperature can sometimes achieve a stable, supersaturated solution (kinetic solubility), but this may be prone to precipitation over time.[4]

Question 3: I am observing precipitation after initially dissolving the compound. What is the difference between kinetic and thermodynamic solubility?

Answer: This is a classic and critical concept in formulation science.

  • Thermodynamic Solubility is the true equilibrium concentration of a compound in a solvent at a given temperature and pressure. A solution at this concentration is stable and will not precipitate over time.[4]

  • Kinetic Solubility is determined by dissolving a compound from a high-concentration stock (like in DMSO) into a buffer. This can often create a temporary, supersaturated solution where the concentration is higher than the thermodynamic solubility. This state is metastable and the compound is likely to precipitate over time as it moves towards its lower-energy, thermodynamically stable state.[4]

If you observe precipitation, it means your solution exceeded the thermodynamic solubility limit. To achieve a stable solution, you must work at or below this concentration.

Solvent Polarity and Compound Interaction

G cluster_Solvents Solvent Environments polar_protic Polar Protic (Water, Ethanol) pH < pKa compound 1-methyl-1H,2H,3H,4H- pyrazino[2,3-b]quinoxaline polar_protic->compound High (as salt) polar_aprotic Polar Aprotic (DMSO, DMF) polar_aprotic->compound High non_polar Non-Polar (Toluene, Hexane) non_polar->compound Low

Caption: Expected solubility based on solvent polarity.

Question 4: What are some more advanced methods if co-solvents and pH adjustment are insufficient for my required concentration?

Answer: For challenging cases, particularly for in vivo studies requiring higher concentrations, several formulation strategies can be employed:

  • Salt Formation: Instead of adjusting pH in situ, the compound can be chemically synthesized and isolated as a stable salt (e.g., hydrochloride, mesylate). This pre-formed salt will often have dramatically higher intrinsic aqueous solubility.[6][12]

  • Use of Excipients/Surfactants: Non-ionic surfactants like Tween® 80 or solubilizing agents like cyclodextrins can be used. Cyclodextrins have a hydrophobic inner cavity that can encapsulate the poorly soluble drug, while their hydrophilic exterior allows the entire complex to dissolve in water.[1][5]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface-area-to-volume ratio, which can enhance the rate of dissolution.[2][3][12] Techniques like micronization or sonication can be effective.[2]

Data Summary: Common Solubilization Approaches
TechniqueMechanismPrimary Use CaseKey Consideration
pH Adjustment Ionization of the molecule to form a more polar salt.Aqueous solutions for assays where pH can be altered.Compound must have ionizable groups (basic nitrogens in this case). Assay must be compatible with the required pH.
Co-solvents Reduces the polarity of the bulk solvent, making it more favorable for the solute.Creating stock solutions; use in assays where low % of organic solvent is tolerated.Potential for compound to "crash out" upon dilution. Co-solvent may affect assay performance or be toxic to cells.
Temperature Increase Increases kinetic energy, overcoming lattice energy for endothermic dissolutions.Increasing dissolution rate or achieving higher concentration.Compound must be thermally stable. Solution may not be stable upon cooling.
Excipients Encapsulation (cyclodextrins) or micelle formation (surfactants).Formulations for in vivo studies or when high concentrations are needed.Excipients must be compatible with the final application (e.g., non-toxic).

References

  • Verma, S., & Rawat, A. (2021). Drug Solubility: Importance and Enhancement Techniques. Journal of Drug Delivery and Therapeutics, 11(4-S), 158-164. [Link]

  • Deshmukh, M. T., Ingole, P. G., Sharma, M. R., & Gite, T. N. (2025). Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. Asian Journal of Pharmaceutical Research, 15(2), 1-8. [Link]

  • Kumar, L., & Sharma, V. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • Sharma, D., Saini, S., Rana, A. S., & Singh, M. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 3(3), 1-9. [Link]

  • Alsenz, J., & Kansy, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. CHIMIA International Journal for Chemistry, 64(5), 318-324. [Link]

  • Khossravi, D., & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 81(4), 372-379. [Link]

  • Lassagne, F., Langlais, T., Caytan, E., et al. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules, 23(11), 2949. [Link]

  • Meanwell, N. A. (Ed.). (2021). Tactics in Medicinal Chemistry II. Royal Society of Chemistry. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. r/labrats. [Link]

  • Asia Research News. (2021). Toward overcoming solubility issues in organic chemistry. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. [Link]

  • LibreTexts Chemistry. (2026). 13.3: Factors Affecting Solubility. [Link]

Sources

Optimization

Minimizing side reactions during pyrazino[2,3-b]quinoxaline methylation

Welcome to the technical support center for the methylation of pyrazino[2,3-b]quinoxaline and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are naviga...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the methylation of pyrazino[2,3-b]quinoxaline and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific synthetic transformation. The pyrazino[2,3-b]quinoxaline scaffold is a privileged structure in medicinal chemistry, and precise control over its derivatization is paramount for developing novel therapeutics.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-methylation of this poly-nitrogenous heterocyclic system. The advice herein is grounded in established principles of organic chemistry, drawing parallels from the well-documented chemistry of related N-heterocycles such as quinoxalines, pyrazoles, and benzimidazoles.[1][2][3]

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers often have before embarking on or while optimizing the methylation of pyrazino[2,3-b]quinoxaline.

Q1: What are the most common side reactions I should anticipate when methylating pyrazino[2,3-b]quinoxaline?

A1: The primary challenges in the methylation of the pyrazino[2,3-b]quinoxaline core revolve around selectivity and stability. The most prevalent side reactions include:

  • Lack of Regioselectivity: The pyrazino[2,3-b]quinoxaline core possesses four nitrogen atoms, and achieving methylation at a specific nitrogen can be challenging. The reaction often yields a mixture of constitutional isomers, which can be difficult to separate.[1][4]

  • Over-methylation: The formation of di- or tri-methylated products is a common issue, particularly when using highly reactive methylating agents. In some cases, this can proceed to the formation of quaternary ammonium salts, which are often highly polar and can complicate work-up procedures.

  • N- vs. C-Methylation: While N-methylation is the predominant pathway due to the higher nucleophilicity of the nitrogen lone pairs, C-methylation on the aromatic rings can occur under certain conditions, especially with organometallic methylating agents or under radical conditions.

  • Reaction with Substituents: If your pyrazino[2,3-b]quinoxaline substrate has other nucleophilic functional groups (e.g., hydroxyl, amino, or thiol groups), these may also be methylated.

  • Degradation of the Heterocycle: Harsh reaction conditions, such as high temperatures or the use of strong, non-selective bases, can lead to the decomposition of the sensitive heterocyclic ring system.

Q2: Which methylating agent is best for achieving mono-methylation?

A2: The "best" methylating agent depends on the specific substrate and desired outcome. However, for controlled mono-methylation, it is generally advisable to start with less reactive agents.

Methylating AgentReactivityCommon Side ReactionsRecommended For
Methyl Iodide (MeI) HighOver-methylation, quaternizationHigh-yield synthesis where selectivity is less critical or can be controlled by stoichiometry.
Dimethyl Sulfate (DMS) HighOver-methylation, toxicity concernsSimilar to MeI, but often more cost-effective for large-scale reactions.[5]
Dimethyl Carbonate (DMC) ModerateSlower reaction rates, may require higher temperatures or catalysts."Green" methylation, often provides better selectivity for mono-methylation.[2][3]
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) ModerateFormation of formamidine intermediates.Mild, neutral conditions; can be highly regioselective.
Methyl Tosylate (MeOTs) HighSimilar to MeI and DMS.Can be used in near-stoichiometric amounts due to its low volatility.[1]

For maximizing mono-methylation, consider using dimethyl carbonate (DMC) or carefully controlling the stoichiometry of a more reactive agent like methyl iodide.[2][3][6]

Q3: How do I confirm the regiochemistry of my methylated product?

A3: Unambiguous structural elucidation is critical. A combination of spectroscopic techniques is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of a new singlet in the 3.5-4.5 ppm range is indicative of an N-methyl group. The chemical shift can provide initial clues about its location.

    • ¹³C NMR: The N-methyl carbon will appear around 30-50 ppm.

    • 2D NMR (HMBC, HSQC, NOESY): These are the most powerful tools for confirming regiochemistry. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the protons of the methyl group and the carbon atoms of the heterocyclic ring two to three bonds away, definitively placing the methyl group. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between the methyl protons and nearby protons on the ring, further confirming its position.[7][8][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product. Fragmentation patterns in MS/MS experiments can also provide structural information.[7][10][11]

  • X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides unequivocal proof of the molecular structure.

II. Troubleshooting Guide

This guide is structured in a problem-and-solution format to directly address specific experimental challenges.

Problem 1: My reaction produces a mixture of mono-methylated isomers that are difficult to separate.

Probable Causes:

  • Similar Nucleophilicity of Nitrogen Atoms: The nitrogen atoms in the pyrazino[2,3-b]quinoxaline ring system may have comparable electron densities, leading to competitive methylation at multiple sites.

  • Reaction Conditions Favoring Multiple Products: The choice of solvent, temperature, and base can significantly influence the regioselectivity of the reaction.

Solutions and Methodologies:

  • Modify the Methylating Agent and Conditions:

    • Switch to a Bulkier Methylating Agent (if applicable): While not always feasible for methylation, using a bulkier alkylating agent can sometimes improve regioselectivity due to steric hindrance around certain nitrogen atoms.[12][13][14]

    • Employ a Milder Methylating Agent: As detailed in the FAQ, switching from MeI or DMS to dimethyl carbonate (DMC) can often improve selectivity.

  • Optimize the Solvent:

    • The polarity of the solvent can influence which nitrogen is more readily deprotonated or which tautomer is more prevalent in solution.

    • Protocol: Screen a range of solvents with varying polarities (e.g., THF, Dichloromethane, Acetonitrile, DMF). Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in the formation of some N-heterocycles and could be explored here.[4]

  • Leverage Steric and Electronic Effects:

    • Steric Hindrance: If your substrate has existing substituents, these can sterically block adjacent nitrogen atoms, directing methylation to less hindered positions.

    • Electronic Effects: Electron-donating or -withdrawing groups on the quinoxaline ring will alter the electron density of the nitrogen atoms, influencing their nucleophilicity. This can be a powerful tool for directing methylation.[15]

Problem 2: My reaction is producing a significant amount of di-methylated or quaternary ammonium salt byproducts.

Probable Causes:

  • Highly Reactive Methylating Agent: Strong methylating agents like methyl iodide and dimethyl sulfate are prone to over-alkylation.

  • Excess Methylating Agent: Using a large excess of the methylating agent will drive the reaction towards multiple methylations.

  • Strong Base: A strong base can deprotonate the mono-methylated product, which can then undergo a second methylation.

Solutions and Methodologies:

  • Control Stoichiometry:

    • Protocol: Carefully add 1.0 to 1.1 equivalents of the methylating agent dropwise to a solution of the substrate at a low temperature (e.g., 0 °C) to maintain control over the reaction. Monitor the reaction progress closely by TLC or LC-MS.

  • Change the Methylating Agent:

    • Switch to a less reactive agent like dimethyl carbonate (DMC).

  • Modify the Base:

    • Use a weaker base (e.g., K₂CO₃ instead of NaH) to minimize deprotonation of the mono-methylated product.

    • The choice of base can also influence regioselectivity.

Problem 3: I am observing low conversion or no reaction.

Probable Causes:

  • Insufficiently Reactive Methylating Agent: Milder agents like DMC may require higher temperatures or a catalyst to be effective.[3]

  • Incomplete Deprotonation: The base may not be strong enough to deprotonate the nitrogen atom, especially if the nitrogen is part of a less basic ring system.

  • Steric Hindrance: A bulky substituent near the target nitrogen can impede the approach of the methylating agent.[12][13][14]

Solutions and Methodologies:

  • Increase Reaction Temperature:

    • Protocol: Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and any potential degradation. Microwave-assisted heating can sometimes accelerate slow reactions and improve yields.[16]

  • Use a Stronger Base:

    • If using a weak base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Use with caution to avoid side reactions.

  • Catalysis:

    • For reactions with DMC, the addition of a catalyst such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or tetramethylethylenediamine (TMEDA) can be effective.[2][3]

Problem 4: How do I purify my desired mono-methylated product from isomers and over-methylated byproducts?

Probable Causes:

  • The similar polarity of constitutional isomers makes separation by standard column chromatography challenging.

  • Quaternary salts are highly polar and may not elute from a silica gel column.

Solutions and Methodologies:

  • Chromatographic Techniques:

    • Flash Column Chromatography:

      • Protocol: Use a high-performance silica gel and a shallow solvent gradient to improve separation. Screening various solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) is crucial.

    • Preparative HPLC: For very difficult separations, reverse-phase or normal-phase preparative HPLC can provide baseline separation of isomers.

    • Centrifugal Partition Chromatography (CPC): This technique can be effective for separating compounds with similar polarities.[17]

  • Purification of Quaternary Salts:

    • If a quaternary salt is a byproduct, it can often be removed by a simple aqueous wash of the organic reaction mixture, as these salts are typically water-soluble.

III. Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Methylation Pathways of Pyrazino[2,3-b]quinoxaline This diagram illustrates the potential products from the methylation of the parent pyrazino[2,3-b]quinoxaline, highlighting the challenge of regioselectivity.

G cluster_start Starting Material cluster_products Potential Mono-methylated Products cluster_side_products Side Products A Pyrazino[2,3-b]quinoxaline B N1-methyl Isomer A->B Methylation (Site 1) C N5-methyl Isomer A->C Methylation (Site 2) D Di-methylated Product B->D Over-methylation C->D Over-methylation E Quaternary Salt D->E Further Methylation G start Problem: Mixture of Isomers cond1 Using MeI or DMS? start->cond1 action1 Switch to Dimethyl Carbonate (DMC) with a catalyst (e.g., DBU) cond1->action1 Yes cond2 Is steric hindrance a factor? cond1->cond2 No action1->cond2 action2 Leverage steric effects of existing substituents to direct methylation cond2->action2 Yes action3 Screen Solvents (e.g., THF, MeCN, TFE) cond2->action3 No action2->action3 cond3 Improved Selectivity? action3->cond3 end_success Success: Isolate Pure Product cond3->end_success Yes end_fail Consider redesigning synthesis or using protecting groups cond3->end_fail No

Caption: Decision workflow for improving regioselectivity.

IV. References

  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PMC.[Link]

  • A comparison of several modern alkylating agents. Arkivoc.[Link]

  • N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Bentham Science.[Link]

  • N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate. ResearchGate.[Link]

  • Experimental and computational investigation of regioselectivity. ResearchGate.[Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed.[Link]

  • On the origin of the steric effect. RSC Publishing.[Link]

  • Molecular Rearrangement of Pyrazino[2,3-c]quinolin-5(6H)-ones during Their Reaction with Isocyanic Acid. MDPI.[Link]

  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Universität Bielefeld.[Link]

  • Molecular rearrangement of pyrazino[2,3-c]quinolin-5(6H)-ones during their reaction with isocyanic acid. Beilstein Archives.[Link]

  • Molecular Rearrangement of Pyrazino[2,3-c]quinolin-5(6H)-ones during Their Reaction with Isocyanic Acid. PMC.[Link]

  • Pyrazino[2,3-b]quinoxaline. PubChem.[Link]

  • Probing multiple enzymatic methylation events in real time with NMR spectroscopy. PMC.[Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. ACS Publications.[Link]

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate.[Link]

  • Steric Hindrance. YouTube.[Link]

  • Synthesis of 6- and 7-Membered N-Heterocycles Using α-Phenylvinylsulfonium Salts. Organic-Chemistry.org.[Link]

  • Regioselective organocadmium alkylations of substituted quinones. PubMed.[Link]

  • Strategic Approach to Pyrazinoquinoxaline Molecular Design for Enhanced Performance. ChemRxiv.[Link]

  • Synthesis of a peralkynylated pyrazino[2,3-g]quinoxaline. Augusta University Research Profiles.[Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. ResearchGate.[Link]

  • O[1][2][5]xadiazolo[3,4-b]dithieno[2,3-f:2′,3′-h]quinoxaline as a Versatile Scaffold for the Construction of Various Polycyclic Systems as Potential Organic Semiconductors. MDPI.[Link]

  • DNA methylation induces subtle mechanical alteration but significant chiral selectivity. PMC.[Link]

  • Pyrazinoquinoxaline derivatives for flexible electronic devices: effect of the mechanical properties of the crystals on device durability. RSC Publishing.[Link]

  • Synthesis and Spectroscopic Study of Some Transition Metal Complexes with New Pyrazolinone Ligand Derived from 2-Hydrazino Quinoxaline-3-one. ResearchGate.[Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry. Khan Academy.[Link]

  • Quaternization Reactions. II. Pyridazines. SciSpace.[Link]

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ResearchGate.[Link]

  • Synthesis, centrifugal chromatographic separation and fluorescence study of a 2-pyrazoline. ResearchGate.[Link]

  • Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. PMC.[Link]

  • Structure–property relationships in dicyanopyrazinoquinoxalines and their hydrogen-bonding-capable dihydropyrazinoquinoxalined. Beilstein Journals.[Link]

  • Synthesis and nuclear magnetic resonance spectroscopic, mass spectroscopic, and plasma amine oxidase inhibitory properties of analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubMed.[Link]

  • 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic. PMC.[Link]

  • On the role of steric clashes in methylation control of restriction endonuclease activity. PMC.[Link]

  • The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. MDPI.[Link]

  • Rapid Synthesis of Novel Pyrazino-Pyrido-Pyrimidinones Derived from Fumiquinazoline Alkaloids. SciELO.[Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Semantic Scholar.[Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. PMC.[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline

Prepared by: Gemini, Senior Application Scientist Last Updated: February 23, 2026 This guide is designed for researchers, medicinal chemists, and process development scientists working with 1-methyl-1H,2H,3H,4H-pyrazino[...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: February 23, 2026

This guide is designed for researchers, medicinal chemists, and process development scientists working with 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline. The purity of this compound is critical for reliable biological data and successful downstream applications. This document provides in-depth troubleshooting advice and detailed protocols to address common purification challenges.

Introduction: The Importance of Purity

1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline belongs to the quinoxaline family, a class of heterocyclic compounds known for a wide range of biological activities, including applications as anticancer, antimicrobial, and antiviral agents.[1][2][3] The introduction of the N-methyl group and the saturated pyrazine ring modifies the molecule's polarity, solubility, and basicity compared to its aromatic precursor. Achieving high purity (>99%) is paramount, as even minor impurities can confound experimental results, lead to false positives in biological assays, or introduce toxicity.

This guide will help you navigate the common pitfalls associated with purifying this specific molecule, transforming your crude material into a highly pure compound suitable for the most demanding applications.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline sample?

A1: The impurity profile is dictated by the synthetic route. A common synthesis involves the N-methylation of the parent heterocycle, 1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline.

Common Impurities:

  • Unreacted Starting Material: The unmethylated precursor (1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline) is a very common impurity. Due to the free N-H group, it has different polarity and hydrogen-bonding capabilities.

  • Over-Methylated By-product: Formation of a quaternary ammonium salt (a bis-methylated product) is possible, especially with aggressive methylating agents. This salt is highly polar and typically water-soluble.

  • Reagents and By-products: Residual methylating agents (e.g., methyl iodide, dimethyl sulfate) or bases (e.g., potassium carbonate, triethylamine) may be present.

  • Degradation Products: Highly colored impurities can arise from oxidation or decomposition of the quinoxaline ring system, especially if exposed to heat or acid for prolonged periods.[4]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., DMF, DMSO, THF) are common trace impurities.[5]

Q2: What is the best initial approach to purify my crude product?

A2: For a solid crude product, recrystallization is the most efficient and scalable first-pass purification method.[6][7] It excels at removing small amounts of impurities that have different solubility profiles from the desired product. If the product is an oil or recrystallization fails, column chromatography is the next logical step.[8][9]

Troubleshooting and Detailed Protocols

Problem 1: My compound "oils out" during recrystallization instead of forming crystals. What's wrong and how do I fix it?

This is a common issue, especially when impurities are present that act as a solvent for your product or when the solution is too concentrated.[8]

Oiling out occurs when the cooling solution becomes supersaturated at a temperature above the melting point of the solid product. The product separates as a liquid phase instead of a solid crystal lattice. Impurities can depress the melting point, exacerbating this issue.

G start Compound Oils Out add_solvent Add more hot solvent to dissolve oil start->add_solvent slow_cool Allow to cool very slowly (e.g., in a dewar) add_solvent->slow_cool scratch Scratch inner flask surface with a glass rod slow_cool->scratch seed Add a seed crystal of pure product scratch->seed success Crystals Form seed->success failure Still Oiling Out seed->failure If no success change_solvent Change solvent or use a co-solvent system (e.g., DCM/Heptane) failure->change_solvent pre_purify Pre-purify via a quick silica plug filtration failure->pre_purify

Caption: Troubleshooting workflow for oiling out during recrystallization.

  • Re-dissolve: Heat the mixture to boiling and add the minimum amount of hot solvent needed to fully re-dissolve the oil.[8]

  • Slow Cooling: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath) to ensure the solution cools as slowly as possible. Slow cooling is critical for forming pure, well-defined crystals.[7]

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[8]

  • Seeding (If available): If you have a small amount of pure product, add a single tiny crystal ("seed crystal") to the cooled, clear solution to initiate crystallization.[8]

  • Solvent System Change: If the above steps fail, the solvent is likely unsuitable. Your compound may be too soluble. Try a co-solvent system. Dissolve the compound in a small amount of a good solvent (e.g., Dichloromethane, Methanol) and slowly add a poor solvent (e.g., Heptane, Diethyl Ether) at room temperature until the solution becomes faintly cloudy (the cloud point). Add a drop of the good solvent to clarify and then allow it to stand.

Problem 2: My basic compound streaks badly on silica gel TLC and won't separate during column chromatography.

Your target compound contains basic nitrogen atoms. These can interact strongly and irreversibly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to significant tailing or "streaking" of the spot on a TLC plate and poor separation on a column.[8][10]

Solvent System (v/v)Stationary PhasePolarityUse Case
Dichloromethane / Methanol (98:2 to 90:10)Silica GelHighGood starting point for moderately polar compounds.
DCM / MeOH / NH₄OH (90:9:1)Silica GelHighThe ammonia deactivates acidic silica sites, preventing streaking of basic compounds.
Ethyl Acetate / Heptane (20:80 to 80:20)Silica GelMediumClassic system for compounds of intermediate polarity.
Acetonitrile / Water (+0.1% Formic Acid)C18 Silica (Reversed-Phase)High (Polar)Excellent for purifying polar and basic compounds that are difficult to handle on normal phase.[8]
  • Select the Right System: Using TLC, find a solvent system that gives your product an Rf value of ~0.3. To prevent streaking, add a small amount of a basic modifier to the mobile phase.[8]

    • Recommendation: Start with a mobile phase of Dichloromethane containing 2-5% Methanol. To this mixture, add 0.5-1% triethylamine or ammonium hydroxide.[8]

  • Prepare the Column: Pack the column with silica gel slurried in the least polar component of your mobile phase (e.g., Dichloromethane).

  • Load the Sample:

    • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it carefully onto the top of the column.

    • Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel (~2-3x the mass of your product), and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This technique often results in sharper bands and better separation.

  • Elute and Collect: Run the column, starting with a less polar solvent mixture and gradually increasing the polarity (gradient elution) if necessary to elute your compound.[9] Collect fractions and analyze them by TLC to identify which ones contain your pure product.

Problem 3: My final product is pure by NMR, but has a persistent yellow or brown color.

This indicates the presence of highly conjugated, intensely colored impurities, which can be present in very small amounts but are visually prominent.[11] These are often oxidation or degradation by-products.

G start Crude Product recrystallization Recrystallization (e.g., Ethanol/Water) start->recrystallization check_purity1 Check Purity & Color recrystallization->check_purity1 pure_product Pure Product (>99%, Colorless) check_purity1->pure_product Yes colored_impurity Purity OK, but Color Persists check_purity1->colored_impurity No charcoal Activated Charcoal Treatment colored_impurity->charcoal hot_filtration Hot Gravity Filtration charcoal->hot_filtration recrystallize_again Recrystallize Again hot_filtration->recrystallize_again check_purity2 Check Purity & Color recrystallize_again->check_purity2 check_purity2->pure_product Yes column Column Chromatography (e.g., DCM/MeOH/NEt3) check_purity2->column No

Caption: General purification and decolorization workflow.

Activated carbon has a high surface area that effectively adsorbs large, flat, conjugated molecules responsible for color.[12][13][14]

  • Dissolve: In a flask, dissolve your colored, but otherwise pure, compound in a minimal amount of a suitable hot recrystallization solvent (e.g., ethanol).

  • Add Charcoal: Add a very small amount of activated charcoal (typically 1-2% of the solute mass, a spatula tip is often enough). Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.[14]

  • Heat and Swirl: Gently swirl and heat the mixture at boiling for 2-5 minutes. Avoid prolonged heating, as the charcoal can also adsorb your desired product, reducing your yield.[14]

  • Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the charcoal. The filtrate should be colorless.

  • Crystallize: Allow the filtered solution to cool slowly to crystallize your now colorless product.

References

  • Decolorization of Solution & Chemicals. Concepts Ecotech. Available at: [Link]

  • Removal of color impurities from organic compounds. Google Patents (US2744938A).
  • Decolorization Protocol. Creative Bioarray. Available at: [Link]

  • Decolorization with Activated Carbon. Carbotecnia. Available at: [Link]

  • Synthesis of key precursors of quinoxaline and pyrido[2,3-b]pyrazines. ResearchGate. Available at: [Link]

  • Novel routes to pyrazino[2,3-b]quinoxalines. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Decolorizing carbon. University of Colorado Boulder, Department of Chemistry. Available at: [Link]

  • A straightforward synthesis of pyridopyrazino[2,3-b]indoles and indolo [2,3-b]-quinoxaline. ResearchGate. Available at: [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. MDPI. Available at: [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Center for Biotechnology Information. Available at: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link]

  • Column Chromatography. University of Colorado Boulder, Department of Chemistry. Available at: [Link]

  • N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate. ResearchGate. Available at: [Link]

  • B. Column Chromatography. Chemistry LibreTexts. Available at: [Link]

  • column chromatography & purification of organic compounds. YouTube. Available at: [Link]

  • Column chromatography. University of Victoria, Department of Chemistry. Available at: [Link]

  • Recrystallization. University of Colorado Boulder, Department of Chemistry. Available at: [Link]

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, characterization of new heterocyclic compound: pyrazolyl hydrazino quinoxaline derivative. ResearchGate. Available at: [Link]

  • 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic. National Center for Biotechnology Information. Available at: [Link]

  • Chemical and electrochemical reduction of pyrazino[2,3-b]quinoxalines. Canadian Journal of Chemistry. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. University of Washington, Department of Chemistry. Available at: [Link]

Sources

Optimization

Optimizing catalyst selection for pyrazino[2,3-b]quinoxaline formation

Current Status: Operational | Topic: Catalyst Optimization & Troubleshooting Welcome to the technical support hub for the synthesis of pyrazino[2,3-b]quinoxaline derivatives. This guide addresses the specific challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Catalyst Optimization & Troubleshooting

Welcome to the technical support hub for the synthesis of pyrazino[2,3-b]quinoxaline derivatives. This guide addresses the specific challenges of condensing 2,3-diaminoquinoxaline with 1,2-dicarbonyls—a reaction governed by the delicate balance of nucleophilicity, steric hindrance, and the solubility limitations of the resulting planar heteroaromatic system.

Module 1: Catalyst Selection Architecture

User Query: Which catalyst system yields the highest conversion for electron-deficient dicarbonyls versus sterically hindered benzils?

Technical Insight: The formation of the pyrazino[2,3-b]quinoxaline core relies on a double Schiff base condensation. The choice of catalyst dictates the activation energy of the carbonyl carbon and the protonation state of the diamine.

Catalyst ClassSpecific ReagentsBest ApplicationMechanism of ActionLimitations
Brønsted Acids Glacial AcOH,

-TSA,

Unhindered aliphatic dicarbonyls (e.g., Glyoxal, Pyruvic acid).Protonates carbonyl oxygen, increasing electrophilicity (

).
Can protonate the amine (

), deactivating the nucleophile if too strong [1].
Lewis Acids

,

,

Sterically hindered aromatic diketones (e.g., Benzil derivatives).Coordinates to carbonyl oxygen; mild enough to avoid amine deactivation. Iodine acts as a dual activator/oxidant [2].Metal waste disposal; potential complexation with product.
Solid/Green

, Ionic Liquids (BAILs)
Green chemistry, solvent-free melts.Surface-mediated activation; Ionic liquids stabilize polar transition states [3].Mass transfer limitations in solid-phase; cost of ionic liquids.
Nanocatalysts

High-throughput synthesis, recyclable systems.High surface area activation; magnetic recovery.Preparation time for catalyst; leaching.
Module 2: Troubleshooting & Optimization (FAQs)
Category A: Reaction Kinetics & Stalling

Q: My reaction with substituted benzil stalls at the mono-imine intermediate. Increasing temperature degrades the starting material. How do I force cyclization? A: This is a classic "steric lock." The first condensation is fast, but the second is sterically impeded by the phenyl rings twisting out of plane.

  • Diagnosis: The activation energy for the second dehydration is too high for standard reflux.

  • Solution: Switch to a Microwave-Assisted (MW) protocol using a polar solvent (EtOH/AcOH). MW irradiation provides direct dielectric heating to the polar intermediate, overcoming the local energy barrier that thermal convection cannot [4].

  • Catalyst Adjustment: Use Iodine (

    
    )  (5-10 mol%). Iodine is smaller than bulky sulfonic acids and can activate the carbonyl within the steric pocket.
    

Q: I am observing significant polymerization when using glyoxal. Why? A: Glyoxal is highly reactive and prone to self-aldol condensation or polymerization in strong acid.

  • Solution: Buffer the system. Switch from pure acetic acid to a Water/Ethanol mixture (catalyst-free or mild Lewis acid like CAN). The hydrophobic effect in water can accelerate the specific condensation over the polymerization [5].

Category B: Solubility & Purification

Q: The product precipitates as a brick-dust solid that is insoluble in most organic solvents, making NMR analysis impossible. How do I handle this? A: Pyrazino[2,3-b]quinoxalines are planar, electron-deficient systems that exhibit strong


 stacking.
  • Workup Protocol: Do not attempt column chromatography immediately. Wash the crude precipitate with hot ethanol and diethyl ether to remove unreacted diamine and catalyst.

  • Solubilization for Analysis: Use TFA (Trifluoroacetic acid) or

    
      for NMR. The protonation of the pyrazine nitrogens disrupts the 
    
    
    
    -stacking, solubilizing the aggregate.
  • Synthetic Modification: If solubility is required for applications (e.g., OPV devices), introduce long alkyl chains or bulky groups (tert-butyl) on the phenyl rings of the dicarbonyl precursor before condensation.

Module 3: Visualizing the Pathway
Figure 1: Mechanistic Flow & Failure Points

This diagram illustrates the double condensation pathway and identifies where specific catalysts intervene.

ReactionMechanism Start 2,3-Diaminoquinoxaline + 1,2-Dicarbonyl Acid Catalyst Activation (H+ or Lewis Acid) Start->Acid Mixing Inter1 Mono-Imine Intermediate Acid->Inter1 1st Condensation (Fast) Stall STERIC STALL (Requires Heat/MW) Inter1->Stall Bulky R Groups Dehydration Cyclization & Dehydration (-2 H2O) Inter1->Dehydration 2nd Condensation (Rate Limiting) Stall->Dehydration Apply MW/Iodine Product Pyrazino[2,3-b]quinoxaline Dehydration->Product Aromatization

Caption: The critical bottleneck is the transition from the Mono-Imine to the Cyclized product, often requiring enhanced activation for bulky substrates.

Figure 2: Catalyst Decision Tree

Use this flow to select the optimal condition based on your substrate.

DecisionTree Substrate Analyze Dicarbonyl Substrate Type1 Aliphatic/Unstable (e.g., Glyoxal) Substrate->Type1 Type2 Aromatic/Hindered (e.g., Benzil) Substrate->Type2 Type3 Acid Sensitive Functional Groups Substrate->Type3 Sol1 Green/Neutral (H2O or EtOH, No Catalyst) Type1->Sol1 Avoid Polymerization Sol2 Lewis Acid (I2 or ZnCl2 in EtOH) Type2->Sol2 Overcome Sterics Sol3 Solid Support (HClO4-SiO2) Type3->Sol3 Mild Conditions

Caption: Logic flow for selecting reaction conditions based on substrate stability and steric profile.

Module 4: Standardized Protocols
Protocol A: Lewis Acid Catalyzed Synthesis (High Steric Bulk)

Recommended for benzil derivatives.

  • Preparation: In a 50 mL round-bottom flask, dissolve 2,3-diaminoquinoxaline (1.0 mmol) and the 1,2-diketone (1.0 mmol) in Ethanol (15 mL).

  • Activation: Add molecular Iodine (

    
    )  (5 mol%, 12 mg).
    
  • Reaction: Reflux at 80°C for 2–4 hours. Monitor by TLC (Eluent: Hexane/EtOAc 7:3).

    • Note: If starting materials persist after 4 hours, add 2 drops of DMSO to improve solubility and reflux for an additional hour.

  • Workup: Cool to room temperature. Pour the mixture into crushed ice/water containing a few drops of saturated sodium thiosulfate (to quench iodine).

  • Purification: Filter the precipitate. Wash sequentially with water (2x10 mL), cold EtOH (5 mL), and

    
     (10 mL). Recrystallize from DMF/Ethanol if necessary.
    
Protocol B: Green Synthesis (Ionic Liquid Mediated)

Recommended for high yield and environmental compliance.

  • Preparation: Mix 2,3-diaminoquinoxaline (1.0 mmol) and 1,2-diketone (1.0 mmol) in [bmim]BF4 (2 mL).

  • Reaction: Stir at room temperature (or 60°C for hindered substrates) for 30–60 minutes.

  • Extraction: Add water (10 mL) to the reaction mixture. The hydrophobic product will precipitate, while the ionic liquid remains in the aqueous phase.

  • Recovery: Filter the solid product. The filtrate (containing IL) can be dried under vacuum and reused 3–4 times.

References
  • Brown, D. J. (2000). The Quinoxalines. In The Chemistry of Heterocyclic Compounds (Vol. 61).[1] Wiley-Interscience.

  • Bhosale, R. S., et al. (2006). Iodine-catalyzed mild and efficient method for the synthesis of quinoxalines. Tetrahedron Letters, 47(11), 1801-1803.

  • Gsänger, M., et al. (2016). Organic Semiconductors based on Dyes and Color Pigments. Advanced Materials, 28(19), 3615-3645. (Discusses synthesis of fused quinoxalines in ionic liquids/green media).

  • Boukhari, N., et al. (2018).[2][3] From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines.[1][2] Molecules, 23(11), 2961.

  • Delpivo, C., et al. (2013).[4][5] A Green Synthesis of Quinoxalines and 2,3-Dihydropyrazines.[4] Synthetic Communications, 43(22).

Sources

Troubleshooting

Technical Support Center: Advanced Purification Strategies for Quinoxaline Scaffolds

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Multi-step Quinoxaline Synthesis & Purification[1]

Introduction

Welcome to the Quinoxaline Technical Support Center. If you are here, you likely encountered the "brick dust" solubility paradox, the nightmare of separating 6- vs. 7-regioisomers, or the persistent tailing on silica gel. Quinoxalines are privileged scaffolds in medicinal chemistry (kinase inhibitors, intercalators), but their planar, electron-deficient nature creates unique purification hurdles.

This guide moves beyond standard textbook advice. We focus on causality —understanding why your separation failed—and provide self-validating protocols to fix it.

Module 1: The Solubility Paradox ("Brick Dust" & Oiling Out)

The Issue: Many quinoxaline derivatives, especially 2,3-diphenyl substituted ones, exhibit high lattice energy. They are often insoluble in non-polar solvents (hexane/ether) but also poorly soluble in polar protic solvents once crystallized.[1] Conversely, intermediates often "oil out" rather than crystallize.[1]

Troubleshooting Guide
SymptomDiagnosisCorrective Action
Product is "Brick Dust" High

-

stacking interactions create a stable crystal lattice insoluble in standard LC solvents (EtOAc/Hex).
The "TFA Trick": For NMR, add 2-3 drops of Trifluoroacetic Acid (TFA-d) to CDCl

. It protonates the nitrogens, breaking the stacking. Purification: Switch to hot DMSO/MeOH for loading or use Soxhlet extraction if the product is trapped in the thimble.[1]
Oiling Out Supersaturation reached too fast; impurities preventing nucleation.[1][2]Re-dissolve & Seed: Add a small amount of "good" solvent (DCM) to the oil, heat, then slowly add "bad" solvent (Hexane) until turbid. Scratch the glass interface.[1][2] Do not cool rapidly.
Trapped in Silica Product precipitated on the column due to solubility limit.[1]Solid Loading: Dissolve in DCM, adsorb onto Celite (1:2 ratio), and dry-load. Do not liquid load concentrated solutions.[1]
Protocol: The "Binary Solvent" Recrystallization

Standard ethanol recrystallization often fails for lipophilic quinoxalines.[1] Use this instead:

  • Dissolve crude solid in minimal boiling DCM (good solvent).

  • Add Methanol (poor solvent) dropwise until persistent turbidity appears.[1]

  • Add just enough DCM to clear the solution.[1]

  • Remove from heat and wrap the flask in foil (slow cooling is critical).

  • Validation: If crystals form, filter and wash with cold MeOH. If oil forms, reheat and add 10% more DCM.[1]

Module 2: The Chromatography Challenge (Tailing & Basicity)

The Mechanism: Quinoxalines contain basic pyrazine nitrogens.[1] Standard silica gel (


) has acidic silanol groups (

). The basic nitrogen hydrogen-bonds to the silanol, causing peak tailing (streaking) and irreversible adsorption.
FAQ: Silica vs. Modifiers

Q: My product streaks from


 0.5 to 0.0 on TLC. How do I fix this? 
A:  You must neutralize the silica surface.[1]
  • Method A (Standard): Pre-wash the column with 1% Triethylamine (TEA) in Hexane. Add 0.5% TEA to your mobile phase.[1]

  • Method B (The "Ammonia" Shift): For highly polar derivatives, use DCM:MeOH:

    
     (e.g., 95:4:1). The ammonia competes effectively for silanol sites.[1]
    

Q: I lost 40% of my mass on the column. Where is it? A: Likely chemisorbed to the silica.[1] Flush the column with MeOH containing 5% TEA. If it elutes, you experienced acid-base retention.[1] Next time, use Amine-Functionalized Silica or Neutral Alumina .[1][3]

Visual Workflow: Chromatography Decision Tree

PurificationLogic Start Crude Quinoxaline Mixture Solubility Is it soluble in EtOAc/Hex? Start->Solubility TLC_Check Check TLC Profile Solubility->TLC_Check Yes Recryst Recrystallize (DCM/MeOH) Solubility->Recryst No (Brick Dust) Tailing Add 1% TEA to Eluent or Use Alumina TLC_Check->Tailing Streaking/Tailing? Clean Standard Flash (Hex/EtOAc) TLC_Check->Clean Clean Spots? Tailing->Clean Re-run TLC

Figure 1: Decision matrix for selecting the appropriate purification stationary phase and solvent system.

Module 3: The Regioisomer Nightmare (6- vs. 7-Substitution)

The Context: Condensing an asymmetric 1,2-diamine (e.g., 4-nitro-1,2-diaminobenzene) with an asymmetric 1,2-diketone yields a mixture of 6- and 7-substituted quinoxalines. These isomers often have identical


 values.[1]
Strategic Solutions
  • Prevention (The "Golden Rule"):

    • Do not try to separate the final quinoxalines if possible.[1]

    • Separate the Diamine Precursors: It is often easier to separate 4-substituted-1,2-diamines via crystallization than the final planar quinoxalines.

    • Regiospecific Synthesis: Use the "Nitro-Ketone" route (reductive cyclization) or palladium-catalyzed annulation of catechols, which avoids the random condensation logic [4].

  • Separation (If you have no choice):

    • Shallow Gradients: Use a gradient of <1% change per column volume (e.g., 0-10% EtOAc in Hexane over 40 minutes).

    • Change the Interaction: If silica fails, switch to C18 Reverse Phase . The subtle dipole difference often results in better resolution in MeOH/Water systems than in normal phase.[1]

Module 4: Scavenging & Polishing (Pd & Diamines)

The Issue: Residual Palladium (from Suzuki/Buchwald steps) or unreacted Diamines (which darken/oxidize over time) compromise biological assays.[1]

Protocol: Metal & Amine Removal
ContaminantRemoval StrategyMechanism
Unreacted Diamines Acid Wash: Dissolve product in EtOAc.[1] Wash 3x with 1M HCl.[1]Diamines are more basic (

~4-5) than quinoxalines (

~0.6).[1] Diamines protonate and enter the aqueous layer; quinoxalines stay organic.[1]
Palladium (Pd) Thiol Scavengers: Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) to the reaction mixture post-workup.[1] Stir 4h, filter.Sulfur forms high-affinity covalent bonds with Pd species, removing them from solution [3].[1]
Colored Impurities Activated Carbon: Reflux with activated charcoal in EtOH for 30 mins, filter hot through Celite.Adsorption of high-molecular-weight conjugated byproducts.[1]
Visual Workflow: Regioisomer & Impurity Management

RegioStrategy Input Asymmetric Synthesis Plan Route Route Selection Input->Route Classic Mixture of 6- & 7-Isomers Route->Classic Condensation (Diamine + Diketone) Modern Regiospecific Product Route->Modern Reductive Annulation (Catechol + Nitroamine) Purify Separation Strategy Classic->Purify Must Separate AcidWash 1M HCl Wash (Quinoxaline stays in Org) Purify->AcidWash Remove Diamines C18 C18 Purify->C18 Isomer Resolution (Reverse Phase)

Figure 2: Strategic planning to avoid or manage regioisomer formation and impurity removal.

References
  • BenchChem. (2025).[1][2][4][5][6] Troubleshooting common problems in quinoxaline synthesis and purification. Retrieved from

  • Biotage. (2023).[1] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • Chemical Communications. (2020).[1] Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation.[1][7][8] Royal Society of Chemistry.[1] Retrieved from

  • National Institutes of Health (PMC). (2024).[1] Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy.[1] Retrieved from

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: Silanol Suppression.[1][9] Retrieved from

Sources

Optimization

Technical Support Center: Stabilizing 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline in Solution

Introduction Welcome to the technical support guide for 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline. This document is designed for researchers, scientists, and drug development professionals who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter stability challenges in solution. As a molecule combining a quinoxaline core with a saturated, N-methylated pyrazine ring, its stability profile is influenced by several factors. This guide provides in-depth, experience-driven advice to help you anticipate, troubleshoot, and resolve these issues, ensuring the integrity of your experiments.

The core of this molecule's potential instability lies in the tetrahydropyrazino moiety. This saturated cyclic diamine structure is susceptible to specific degradation pathways, which we will explore in detail. Our goal is to equip you with the knowledge to not only stabilize this compound but also to understand the chemical principles behind the recommended procedures.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during the handling and use of 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline in solution.

FAQ 1: My compound seems to be degrading in solution, even at room temperature. What is the most likely cause?

Answer:

The most probable cause of degradation for 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline in solution under ambient conditions is oxidation .

  • The Science Behind It: The tetrahydropyrazine ring of your molecule is essentially a cyclic tertiary and secondary amine. The carbon-hydrogen (C-H) bonds adjacent to the nitrogen atoms are particularly susceptible to oxidation.[1][2] This process can be initiated by atmospheric oxygen, trace metal impurities in your solvent, or exposure to light. The oxidation often proceeds through an iminium ion intermediate, which is then readily attacked by nucleophiles like water, leading to the formation of polar degradation products, such as lactams (cyclic amides).[1][3]

  • Troubleshooting Steps:

    • Deoxygenate Your Solvents: Before preparing your solution, sparge your solvent with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

    • Work Under an Inert Atmosphere: If possible, handle the solid compound and prepare solutions in a glovebox or under a blanket of inert gas.

    • Use High-Purity Solvents: Trace metal ions can catalyze oxidation. Ensure you are using HPLC-grade or equivalent high-purity solvents.

    • Add an Antioxidant: For non-biological experiments where an additive is permissible, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your solution.

FAQ 2: I've noticed significant variability in my results depending on the solvent and buffer system I use. How does pH affect the stability of the compound?

Answer:

The stability of 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline is highly dependent on the pH of the solution. Both acidic and alkaline conditions can promote degradation, though through different mechanisms.

  • The Science Behind It:

    • Alkaline Conditions (pH > 7): Many nitrogen-containing heterocyclic compounds are susceptible to base-catalyzed hydrolysis.[4][5] For your compound, high pH can facilitate the deprotonation of any residual N-H protons or enhance the nucleophilicity of hydroxide ions, potentially leading to ring-opening or other degradative reactions. The rate of alkaline hydrolysis can increase tenfold for every unit increase in pH.[6]

    • Acidic Conditions (pH < 7): While acidic conditions can sometimes stabilize certain heterocyclic structures, they can also catalyze hydrolysis, particularly if there are susceptible functional groups.[7] For your molecule, protonation of the nitrogen atoms at low pH could alter its electronic properties and potentially make it more susceptible to certain degradation pathways.

  • Troubleshooting & Best Practices:

    • Determine the Optimal pH Range: Conduct a simple pH stability screen. Prepare your compound in a series of buffers across a range of pH values (e.g., pH 3 to pH 9) and monitor its stability over time using HPLC.

    • Buffer Your Solutions: Do not assume that an unbuffered solvent (like water or methanol) will maintain a stable pH. Dissolved atmospheric CO2 can make aqueous solutions slightly acidic. Always use a suitable buffer system to maintain a constant pH. A pH in the slightly acidic to neutral range (e.g., pH 5-7) is often a good starting point for stability.[8]

    • Avoid Extreme pH: Unless your experimental protocol absolutely requires it, avoid strongly acidic or basic conditions.

FAQ 3: My solutions seem to degrade faster when left on the benchtop compared to when stored in the dark. Is the compound light-sensitive?

Answer:

Yes, there is a strong possibility that 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline is sensitive to light (photosensitive).

  • The Science Behind It: Many organic molecules, particularly those with aromatic and heterocyclic rings, can absorb UV or visible light. This absorption of energy can excite the molecule to a higher energy state, making it more reactive and prone to degradation through pathways like photo-oxidation or photolysis.[9] Saturated heterocycles can also undergo photochemical reactions like ring contraction.[10] For your compound, light exposure could initiate the formation of radical species, accelerating the oxidative degradation discussed in FAQ 1.

  • Troubleshooting & Best Practices:

    • Protect from Light: Always store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil.

    • Minimize Light Exposure During Experiments: When performing experiments, try to minimize the exposure of your samples to direct laboratory light.

    • Consider Photostability Studies: If the compound is intended for applications where light exposure is unavoidable, a formal photostability study should be conducted according to ICH guideline Q1B. This involves exposing the compound to a controlled source of UV and visible light and analyzing for degradation products.[11]

Experimental Protocols & Workflows

To systematically address stability issues, a forced degradation study is highly recommended. This will help you identify the specific conditions under which your compound degrades and develop a stability-indicating analytical method.[12][13]

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways and develop a stability-indicating HPLC method for 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline.

Materials:

  • 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV or PDA detector

  • pH meter

  • Amber HPLC vials

Methodology:

  • Prepare a Stock Solution: Accurately prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Set Up Stress Conditions: In separate amber vials, expose the compound to the following stress conditions. Aim for 5-20% degradation of the parent compound.[14]

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a vial of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24 hours.

    • Control: Keep a vial of the stock solution at 4°C in the dark.

  • Neutralization (for acid/base samples): Before HPLC analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • HPLC Analysis: Analyze all samples by HPLC. A good starting point for a stability-indicating method is a C18 reversed-phase column with a gradient elution using a mobile phase of water and acetonitrile with 0.1% formic acid.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradation products).

    • Ensure that the degradation product peaks are well-resolved from the parent peak. This confirms that your method is "stability-indicating."

Workflow for Stabilizing Solutions

The following workflow provides a systematic approach to preparing stable solutions of 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline for experimental use.

Caption: Workflow for preparing stable solutions.

Visualizing Degradation Pathways

Understanding the potential chemical transformations your compound may undergo is key to preventing them. The diagram below illustrates the most likely oxidative degradation pathway.

Degradation_Pathway Parent 1-methyl-1H,2H,3H,4H- pyrazino[2,3-b]quinoxaline (Stable Form) Iminium Iminium Ion Intermediate (Highly Reactive) Parent->Iminium Oxidation ([O], hv, metal ions) Lactam Oxidized Degradant (e.g., Lactam) Iminium->Lactam Nucleophilic Attack (H2O)

Caption: Likely oxidative degradation pathway.

Data Summary Table

When conducting your pH stability and forced degradation studies, organize your data in a clear format. This will help you quickly identify trends and problematic conditions.

Stress ConditionTime (hours)Temperature (°C)% Parent Compound RemainingNo. of DegradantsObservations
Control (Dark) 24499.8%0No change
0.1 M HCl 246085.2%2Major degradant at RRT 0.8
0.1 M NaOH 246078.5%3Multiple new peaks
3% H₂O₂ 2425 (RT)65.1%1Significant degradation
Heat 246095.3%1Minor degradation
Light (ICH) 2425 (RT)89.7%2Degradation observed

RRT = Relative Retention Time

Conclusion

The stability of 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline in solution is manageable with careful experimental practice. The primary degradation pathways to be aware of are oxidation, pH-mediated hydrolysis, and photolysis, all of which are common for heterocyclic compounds containing saturated amine functionalities. By deoxygenating solvents, controlling pH with appropriate buffers, and protecting the compound from light, you can significantly enhance its stability and ensure the reliability and reproducibility of your research. We recommend performing a forced degradation study as a first step to fully characterize the stability profile of your specific batch of material and to validate your analytical methods.

Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Griffiths, R. J., Burley, G. A., & Talbot, E. P. A. (2017). Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams. Organic Letters, 19(4), 870–873. Available at: [Link]

  • Khusnutdinova, J. R., Ben-David, Y., & Milstein, D. (2014). Oxidant-Free Conversion of Cyclic Amines to Lactams and H2 Using Water As the Oxygen Atom Source. Journal of the American Chemical Society, 136(8), 2998–3001. Available at: [Link]

  • García-Gabaldón, M., et al. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(1), 433. Available at: [Link]

  • Twitty, C. M., et al. (2021). Photomediated ring contraction of saturated heterocycles. Science, 373(6556), 784-789. Available at: [Link]

  • Koeppen, R., et al. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Chemosphere, 231, 262-270. Available at: [Link]

  • Bhaskar, R., Ola, M., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Available at: [Link]

  • Patel, K., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 14-23. Available at: [Link]

  • Singh, R., & Kumar, R. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-6. Available at: [Link]

  • Kumar, V., et al. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences, 16(1), 057-071. Available at: [Link]

  • Sane, R. T. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. Available at: [Link]

  • Sharma, D., et al. (2013). Influence of pH on persistence and dissipation of clofentezine, a tetrazine acaricide in water. Journal of Environmental Chemistry and Ecotoxicology, 5(4), 86-91. Available at: [Link]

  • Lindquist, J. (2008). Effect of water pH on the stability of pesticides. Michigan State University Extension. Available at: [Link]

  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. Available at: [Link]

  • Whitaker, J. (2017). Effects of pH on Pesticides and Growth Regulators. UMass Amherst Greenhouse & Floriculture Program. Available at: [Link]

  • Wanyonyi, W. (2023). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Pharmaceutical and Health Sciences, 6(4), 1-10. Available at: [Link]

  • Seefeld, M. A., et al. (2004). C2- and N,N'-dialkylation on the stability and estrogen receptor interaction of (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines. Journal of Medicinal Chemistry, 47(4), 827-840. Available at: [Link]

  • Bellina, F., & Lessi, M. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. Molecules, 28(19), 6883. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Elemental Analysis Standards for 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline

This guide provides an in-depth comparison of elemental analysis standards and methodologies for the characterization of 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline. Tailored for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of elemental analysis standards and methodologies for the characterization of 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and self-validating approach to compound verification.

Introduction: The Imperative of Purity and Composition

In pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The heterocyclic scaffold, 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline (Molecular Formula: C₁₁H₁₂N₄), represents a class of compounds with significant potential in medicinal chemistry. Elemental analysis serves as a fundamental quality control measure, providing a quantitative determination of its constituent elements—carbon (C), hydrogen (H), and nitrogen (N).[1][2][3] This analysis is critical for verifying the empirical formula, assessing purity, and ensuring consistency between synthetic batches, which are foundational steps for any further biological or toxicological evaluation.[4][5]

Section 1: The Theoretical Benchmark for C₁₁H₁₂N₄

The first and most crucial standard is the molecule's own theoretical composition, derived from its molecular formula. This calculated profile is the gold standard against which all experimental data are measured.

Molecular Formula: C₁₁H₁₂N₄ Molecular Weight: 200.25 g/mol

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical Percentage (%)
CarbonC12.01111132.12165.98%
HydrogenH1.0081212.0966.04%
NitrogenN14.007456.02827.98%

Section 2: Primary Methodology: Combustion (CHN) Analysis

The most reliable and widely used technique for determining the C, H, and N content of organic compounds is automated CHN analysis, which is based on sample combustion.[2][3]

Principle of Operation

The methodology involves the complete and instantaneous combustion of the sample in a high-temperature furnace (typically >1000°C) in the presence of pure oxygen.[1] This process quantitatively converts the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then passed through a gas chromatography column for separation and measured by a thermal conductivity detector (TCD).[3][6]

Causality in Experimental Design
  • Why Flash Combustion? This method ensures the complete breakdown of the molecule, which is especially critical for thermally stable heterocyclic compounds like pyrazinoquinoxalines. Incomplete combustion is a primary source of inaccurate results, particularly for nitrogen within ring structures, which can require more vigorous oxidation conditions.[7]

  • Why a Thermal Conductivity Detector (TCD)? The TCD is a robust, universal detector that responds to the difference in thermal conductivity between the carrier gas (typically helium) and the sample gases (CO₂, H₂O, N₂). Its predictable and linear response across a wide concentration range makes it ideal for the precise quantification required in elemental analysis.

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Accurate Weighing (1-3 mg, Microbalance) encap 2. Encapsulation (Tin or Silver Foil) weigh->encap loader 3. Introduction to Analyzer encap->loader combustion 4. Flash Combustion (>1000°C, Pure O2) loader->combustion reduction 5. Reduction of NOx to N2 combustion->reduction Gases: CO2, H2O, NOx separation 6. GC Separation (CO2, H2O, N2) reduction->separation Gases: CO2, H2O, N2 detection 7. TCD Detection separation->detection integration 8. Signal Integration detection->integration calculation 9. % Composition Calculation (vs. Standard) integration->calculation report 10. Final Report calculation->report

Workflow for automated CHN elemental analysis.

Section 3: Calibration Standards: A System of Trust

The trustworthiness of elemental analysis hinges on proper calibration using high-purity, stable Certified Reference Materials (CRMs). The instrument measures the signal response from the sample, which is then compared against the response from a known quantity of a standard.

Comparison of Common CHN Standards

While numerous standards exist, they are chosen for their high purity, stability under atmospheric conditions, and non-hygroscopic nature.[8]

StandardFormula%C (Theoretical)%H (Theoretical)%N (Theoretical)Key Advantages
AcetanilideC₈H₉NO71.096.7110.36Widely available, excellent stability, good C/N ratio for general calibration.
SulfanilamideC₆H₈N₂O₂S41.854.6816.27Includes sulfur; useful for CHNS analyzers. Its high nitrogen content is beneficial for calibrating the nitrogen channel.
EDTAC₁₀H₁₆N₂O₈41.105.529.59A highly pure, crystalline solid that is a common primary standard in analytical chemistry.
AtropineC₁₇H₂₃NO₃67.777.744.65Provides a different C:H:N ratio, useful for verifying calibration linearity across various compound types.

Expert Insight: For a nitrogen-rich compound like 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline (%N ≈ 28%), it is best practice to use a standard with a reasonably high nitrogen content, such as sulfanilamide or even urea, to ensure the calibration curve is accurate in the expected measurement range.

Section 4: Data Validation and Acceptance Criteria

The ±0.4% Rule

For the publication of new compounds in reputable scientific journals and for internal quality control, the generally accepted tolerance is that the experimentally determined percentages for C, H, and N must be within ±0.4% of the theoretical values.[9][10]

ElementTheoretical %Acceptable RangeHypothetical ResultPass/Fail
Carbon65.98%65.58% - 66.38%66.15%Pass
Hydrogen6.04%5.64% - 6.44%6.11%Pass
Nitrogen27.98%27.58% - 28.38%27.85%Pass
Method Validation Principles (ICH Q2(R1))

For use in a regulated drug development environment, the analytical method itself must be validated to prove it is fit for purpose. Key validation parameters include:

  • Accuracy: Closeness of the experimental value to the theoretical value, demonstrated using a CRM.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings.

  • Specificity: The ability to assess the element in the presence of components that may be expected to be present (e.g., impurities, solvents).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.

Section 5: Self-Validating Experimental Protocol

This protocol is designed to be inherently self-validating by incorporating checks and standards.

Instrumentation: Automated CHN Elemental Analyzer (e.g., Thermo Scientific FlashSmart, PerkinElmer 2400)

Materials:

  • 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline (Sample)

  • Acetanilide or other suitable CRM (Standard)

  • Tin capsules

  • Microbalance (readable to ±0.001 mg)

  • High-purity helium and oxygen

Procedure:

  • Instrument Preparation: Ensure the analyzer's combustion and reduction tubes are properly packed and conditioned. Calibrate the instrument according to the manufacturer's instructions using a primary standard like Acetanilide.

  • Blank Analysis: Run an empty tin capsule to establish the baseline and ensure no system contamination. This is a critical negative control.

  • Standard Verification: Accurately weigh (1-2 mg) a sample of the CRM into a tin capsule. Analyze it as a sample. The result must fall within the accepted tolerance (e.g., ±0.3%) of the theoretical value to proceed. This step validates the current calibration state.

  • Sample Preparation: On a microbalance, accurately weigh approximately 1-3 mg of the 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline into a tin capsule. Record the weight precisely. Prepare samples in triplicate for precision analysis.

  • Sample Analysis: Analyze the triplicate samples.

  • Post-Analysis Standard Check: Re-analyze the CRM to verify that instrument performance has not drifted during the sample run. This brackets the sample analysis and ensures continued validity.

  • Data Calculation: The instrument software will automatically calculate the weight percentages of C, H, and N based on the sample weight and the calibration file.

  • Review and Reporting: Compare the average results against the theoretical values and the ±0.4% acceptance criteria. Report the average and standard deviation for the triplicate measurements.

Section 6: Comparison with Alternative & Complementary Techniques

While elemental analysis is fundamental for determining empirical formula and purity, it does not confirm chemical structure. A comprehensive characterization relies on its synergy with other analytical methods.

TechniqueInformation ProvidedStrengthsLimitations
CHN Analysis Elemental composition (%C, %H, %N).High precision and accuracy for elemental ratios; cost-effective purity assessment.[6][11]Provides no structural information; cannot distinguish between isomers.
High-Resolution Mass Spectrometry (HRMS) Exact molecular weight.Confirms the molecular formula by providing a mass measurement with <5 ppm error.Does not provide structural connectivity; fragmentation patterns can be complex.
Nuclear Magnetic Resonance (NMR) Chemical structure and connectivity.The definitive technique for structural elucidation; ¹H NMR can also be used for quantitative purity assessment (qNMR).[9][10]Less sensitive than MS; requires larger sample amounts.

The elemental analysis of 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline is a critical analytical procedure that validates its empirical formula and provides a reliable measure of purity. A robust analysis is built on three pillars: the use of the theoretical composition as a benchmark, a well-controlled combustion analysis method, and rigorous calibration with certified standards. By adhering to established acceptance criteria (±0.4%) and integrating the results with orthogonal techniques like HRMS and NMR, researchers can ensure the identity, purity, and quality of their compounds, forming a solid foundation for further scientific investigation.

References

  • Kirsten, W. J. (1983). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Pure and Applied Chemistry, 55(11), 1791-1800. [Link]

  • How Does a CHNSO Analyzer Work? AZoM. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]

  • CHNS/O Elemental Analyzer (CHNS/O). Makmal i-CRIM. [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. [Link]

  • Elemental Impurity Analysis in Pharmaceuticals. HPCi Media. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. Mirante. [Link]

  • Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Journal of Analytical Methods in Chemistry. [Link]

  • Pyrazino[2,3-b]quinoxaline. PubChem, National Institutes of Health. [Link]

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Scientific Reports. [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science (via PMC). [Link]

Sources

Comparative

Comparative Guide: 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline vs. Standard Semiconductors

[1] Executive Summary & Verdict This guide evaluates 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline (referred to herein as MPQ-H4 ), a partially reduced, methylated derivative of the electron-deficient pyrazino[2,3-b]qu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Verdict

This guide evaluates 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline (referred to herein as MPQ-H4 ), a partially reduced, methylated derivative of the electron-deficient pyrazino[2,3-b]quinoxaline core.[1] Unlike its fully aromatic parent—which is a rigid n-type acceptor—MPQ-H4 exhibits characteristics of a p-type (hole-transporting) precursor with enhanced solubility and bio-compatibility.[1]

The Verdict:

  • Against Pentacene (Standard Organic): MPQ-H4 offers superior solution processability and air stability (due to the

    
     nitrogen centers disrupting planarity), though it likely exhibits lower intrinsic charge carrier mobility (
    
    
    
    ) due to reduced
    
    
    -
    
    
    stacking.
  • Against Amorphous Silicon (Standard Inorganic): MPQ-H4 cannot compete on mobility or thermal stability but wins decisively in flexibility , low-temperature processing , and bio-functionalization potential for OECT (Organic Electrochemical Transistor) applications.

Primary Application: Solution-processable Organic Field-Effect Transistors (OFETs) and Bio-Electronic sensors.[1]

Technical Profile & Mechanism

Molecular Logic

The core scaffold, pyrazino[2,3-b]quinoxaline, is a planar, electron-deficient system used often in OLEDs as an electron acceptor. However, the 1-methyl-1,2,3,4-tetrahydro modification introduces two critical changes:

  • Electronic Inversion: The reduction of the pyrazine ring converts the system from an electron acceptor to an electron donor (p-type), raising the HOMO level.

  • Solubility & Morphology: The methyl group and the flexible tetrahydro ring break the rigid intermolecular stacking, allowing solubility in common organic solvents (Chloroform, Chlorobenzene), unlike the insoluble parent acenes.

Energy Level Alignment

For a semiconductor to function, its HOMO/LUMO levels must align with electrode work functions.

  • HOMO (Estimated): -5.1 eV to -5.4 eV (Ideal for gold injection).[1]

  • LUMO (Estimated): -2.8 eV to -3.0 eV.[1]

  • Bandgap: ~2.3 eV (Wide bandgap semiconductor).

(Note: Values extrapolated from analogous dihydropyrazinoquinoxaline derivatives [1][2]).

Benchmarking Data

The following table contrasts MPQ-H4 against the industry standards: Pentacene (Small Molecule Organic) and Hydrogenated Amorphous Silicon (a-Si:H) (Inorganic Flexible Standard).

Table 1: Comparative Performance Metrics
FeatureMPQ-H4 (Target)Pentacene (Ref.[1] Organic)a-Si:H (Ref. Inorganic)
Charge Carrier Type p-type (Hole)p-type (Hole)n-type (Electron)
Mobility (

)

*


Processing Method Spin/Inkjet Printing (Soluble)Vacuum Evaporation (Insoluble)PECVD (Vacuum, High Temp)
Thermal Budget Low (<150°C)Moderate (<200°C)High (>300°C)
Bio-Compatibility High (Kinase inhibitor scaffold)Low (Biologically inert/hydrophobic)Low (Requires encapsulation)
Cost Efficiency High (Solution process)Low (Vacuum required)Moderate (Established infra)

*Predicted based on polycrystalline films of analogous tetrahydro-quinoxalines [3].[1]

Experimental Protocols (Self-Validating)

To reproduce these benchmarks, the following protocols ensure data integrity.

Protocol A: Electrochemical Bandgap Determination (CV)

Objective: Validate HOMO/LUMO levels to ensure ohmic contact with Gold electrodes.

  • Setup: Three-electrode cell (Pt working, Pt wire counter, Ag/AgCl reference).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in dry Dichloromethane (DCM).
    
  • Sample Prep: Dissolve MPQ-H4 (1 mg/mL) in DCM. Critical: Ensure the solution is degassed with Argon for 10 mins to remove

    
     interference.
    
  • Measurement: Scan rate 100 mV/s. Calibrate against Ferrocene/Ferrocenium (

    
    ) internal standard.
    
  • Calculation:

Protocol B: OFET Device Fabrication (Bottom-Gate, Bottom-Contact)

Objective: Measure Charge Carrier Mobility (


).
  • Substrate: Highly doped n-Si wafers (Gate) with 300 nm

    
     (Dielectric).
    
  • Cleaning: Sonicate in Acetone

    
     IPA 
    
    
    
    DI Water (10 min each). UV-Ozone treat for 20 min.[1]
  • Surface Treatment: Treat

    
     with HMDS (Hexamethyldisilazane) vapor to passivate surface traps. Why: MPQ-H4 is organic; -OH groups on silica trap holes.[1]
    
  • Deposition: Spin-coat MPQ-H4 (10 mg/mL in Chlorobenzene) at 2000 rpm for 60s.

  • Annealing: Bake at 100°C for 30 min in

    
     glovebox to remove solvent and improve crystallinity.
    
  • Metallization: Thermal evaporation of Au (50 nm) through a shadow mask (Channel L=50

    
    m, W=1000
    
    
    
    m).

Visualization of Workflows

Device Fabrication & Characterization Flow

This diagram illustrates the critical path for validating MPQ-H4 performance, highlighting the specific surface treatment step crucial for organic semiconductors.

OFET_Fabrication Substrate n-Si/SiO2 Wafer Cleaning Cleaning (Acetone/IPA/UV) Substrate->Cleaning Prep Passivation HMDS Passivation Cleaning->Passivation Surface Energy Modulation Deposition Spin Coating MPQ-H4 Solution Passivation->Deposition Active Layer Annealing Thermal Annealing (100°C, N2) Deposition->Annealing Crystallization Evaporation Au Electrode Evaporation Annealing->Evaporation Source/Drain Testing IV Characterization (Mobility/On-Off) Evaporation->Testing Data

Figure 1: Step-by-step fabrication workflow for MPQ-H4 based Organic Field Effect Transistors.

Electronic Band Structure Comparison

A visual comparison of why MPQ-H4 is compatible with Gold electrodes (work function ~5.1 eV) compared to the deep valence band of Silicon.

Band_Diagram cluster_MPQ MPQ-H4 (Organic) cluster_Si a-Si:H (Inorganic) cluster_Au Electrode Vacuum Vacuum Level (0 eV) LUMO_MPQ LUMO (-2.9 eV) HOMO_MPQ HOMO (-5.3 eV) Hole Transport CB_Si Cond. Band (-3.8 eV) VB_Si Valence Band (-5.6 eV) WF_Au Au Work Function (-5.1 eV) WF_Au->HOMO_MPQ Efficient Hole Injection WF_Au->VB_Si Barrier (0.5 eV)

Figure 2: Energy level alignment showing hole injection efficiency from Gold to MPQ-H4 vs a-Si.

Dual-Use Insight: Bio-Electronics

For the Audience in Drug Development:

While standard semiconductors (Si, GaAs) are biologically toxic or require heavy encapsulation, MPQ-H4 shares structural homology with Flavins and Pteridines (biological redox cofactors).

  • Application: Organic Electrochemical Transistors (OECTs) for detecting metabolites.

  • Mechanism: The "1-methyl" and "NH" sites allow for proton-coupled electron transfer, making MPQ-H4 an ideal candidate for transducing ionic signals (biology) into electronic signals (device) .[1] This is a capability standard silicon lacks entirely.[1]

References

  • Beilstein Journals. (2024). Structure–property relationships in dicyanopyrazinoquinoxalines and their hydrogen-bonding-capable dihydropyrazinoquinoxalinediones. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Pyrazinoquinoxaline derivatives for flexible electronic devices: effect of the mechanical properties of the crystals on device durability.[2][3] Chemical Science.[1][3] Retrieved from [Link]

  • ChemRxiv. (2023).[4] Strategic Approach to Pyrazinoquinoxaline Molecular Design for Enhanced Performance. Retrieved from [Link]

  • PubChem. (2025).[5] Pyrazino[2,3-b]quinoxaline Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline

[1][2] Executive Summary & Core Directive 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline (CAS: 923689-14-9) is a specialized heterocyclic amine used primarily as a research intermediate in drug development and organic s...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Core Directive

1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline (CAS: 923689-14-9) is a specialized heterocyclic amine used primarily as a research intermediate in drug development and organic synthesis. Due to its structural classification as a fused quinoxaline derivative, it must be handled as a Hazardous Chemical Substance with potential irritant and mutagenic properties.

Immediate Action Required:

  • Do NOT dispose of down the drain.[1]

  • Do NOT dispose of in general trash.

  • Segregate as a hazardous organic waste stream.

  • Incinerate only via an approved facility equipped with afterburners and scrubbers.

Chemical Identification & Hazard Assessment

To ensure accurate tracking and safety labeling, verify the compound against the following identifiers before disposal.

ParameterSpecification
Chemical Name 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline
CAS Number 923689-14-9
Molecular Formula C₁₁H₁₂N₄
Physical State Solid (typically off-white to yellow powder)
Solubility Soluble in DMSO, Methanol, Chloroform; Low solubility in water.[2][3][4]
Hazard Profile (Precautionary Principle)

While specific toxicological data for this exact analog may be limited, its structural class (heterocyclic amines/quinoxalines) necessitates the following safety classifications:

  • GHS Classification:

    • Skin Irritation: Category 2 (Causes skin irritation).[2][1][5][6][7]

    • Eye Irritation: Category 2A (Causes serious eye irritation).[1]

    • STOT-SE: Category 3 (May cause respiratory irritation).[2][1][5][6][8][9]

  • Potential Chronic Health Effects: Treat as a suspected mutagen due to the fused nitrogen-heterocycle structure, which can intercalate DNA.

Personal Protective Equipment (PPE) & Engineering Controls

Engineering Controls:

  • Fume Hood: All handling (weighing, solubilization, waste transfer) must occur inside a certified chemical fume hood.

  • Ventilation: Ensure negative pressure is maintained to prevent particulate escape.

Required PPE:

  • Respiratory: N95 mask (minimum) for solid handling; Half-face respirator with organic vapor/P100 cartridges recommended if dust generation is likely.

  • Dermal: Nitrile gloves (double-gloving recommended, 0.11 mm min thickness).

  • Ocular: Chemical splash goggles. Standard safety glasses are insufficient for powder handling.

Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound or Spilled Powder)
  • Containment: Transfer the solid material into a sealable, chemically compatible container (e.g., HDPE jar or amber glass vial).

  • Labeling: Affix a hazardous waste label clearly stating:

    • Chemical Name: 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline[10]

    • Hazard Checkbox: Toxic, Irritant.[4][5][8][9]

  • Secondary Containment: Place the sealed container inside a clear hazardous waste bag (polyethylene).

  • Disposal Stream: Deposit into the Solid Hazardous Waste Drum destined for high-temperature incineration.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)
  • Solvent Compatibility: Identify the solvent used (e.g., DMSO, Methanol, Dichloromethane).

  • Segregation:

    • Halogenated Waste: If dissolved in DCM, Chloroform, etc.

    • Non-Halogenated Waste: If dissolved in Methanol, DMSO, Acetone.

  • Transfer: Pour the solution into the appropriate waste carboy using a funnel inside the fume hood.

  • Rinsing: Triple-rinse the original vessel with a small volume of the compatible solvent and add the rinsate to the waste carboy.

  • Closure: Cap the carboy immediately after use to prevent volatile emissions.

C. Contaminated Debris (Gloves, Weigh Boats, Paper Towels)
  • Collection: Collect all disposable items contaminated with the substance.

  • Bagging: Place in a dedicated "Chemically Contaminated Solid Waste" bag (yellow or clear, depending on facility rules).

  • Sealing: Double-bag to prevent rupture and seal with tape.

  • Disposal: Treat as solid hazardous waste for incineration.

Emergency Procedures
  • Spill (Solid):

    • Evacuate non-essential personnel.[1]

    • Dampen a paper towel with an inert solvent (e.g., water or ethanol) to prevent dust.

    • Gently wipe up the spill.

    • Place all cleanup materials into a hazardous waste bag.

  • Spill (Liquid):

    • Cover with an inert absorbent material (vermiculite or chemically treated pads).

    • Sweep into a disposal container.

  • Exposure:

    • Skin: Wash with soap and copious water for 15 minutes.

    • Eyes: Flush with water for 15 minutes, lifting eyelids.[2][5][9] Seek medical attention.

Decision Workflow Diagram

The following logic flow ensures the correct segregation of waste streams based on the physical state and solvent matrix.

DisposalWorkflow Start Waste Generation: 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris IncinerateSolid Seal in Jar -> Haz Waste Bag Stream: Solid Incineration Solid->IncinerateSolid SolventCheck Identify Solvent Type Liquid->SolventCheck IncinerateDebris Double Bag -> Chem Waste Box Stream: Solid Incineration Debris->IncinerateDebris Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (DMSO, MeOH, Acetone) SolventCheck->NonHalo IncinerateHalo Stream: Halogenated Liquid Waste (High Temp Incineration) Halo->IncinerateHalo IncinerateNonHalo Stream: Organic Liquid Waste (Fuel Blending/Incineration) NonHalo->IncinerateNonHalo

Caption: Operational decision tree for segregating 1-methyl-1H,2H,3H,4H-pyrazino[2,3-b]quinoxaline waste streams.

References
  • PubChem. (2025).[11] Pyrazino[2,3-b]quinoxaline Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • US OSHA. (2024). Hazard Communication Standard: 29 CFR 1910.1200.[2][8] Occupational Safety and Health Administration. Retrieved October 26, 2025, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.